molecular formula C11H18N2 B082026 N1-Benzyl-N1-methylpropane-1,3-diamine CAS No. 13910-49-1

N1-Benzyl-N1-methylpropane-1,3-diamine

Cat. No.: B082026
CAS No.: 13910-49-1
M. Wt: 178.27 g/mol
InChI Key: LZQYISZOMMPPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Benzyl-N1-methylpropane-1,3-diamine is a chemical intermediate of interest in pharmaceutical and organic chemistry research. Compounds featuring the 1,3-diamine scaffold are recognized for their significant utility in the synthesis of more complex molecular structures, including heterocycles like 1,3,2-diazaborinanes . The 1,3-diamine motif is a privileged structure in drug discovery, present in compounds with a wide range of bioactivities such as antiarrhythmic, anticonvulsant, and neuroprotective properties . This structural feature is also valuable in organic synthesis, where it is frequently employed in the development of chiral catalysts and auxiliaries to control stereochemistry . Researchers utilize this compound and its derivatives as key building blocks in the exploration of new chemical spaces and the development of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYISZOMMPPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407174
Record name N~1~-Benzyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13910-49-1
Record name N1-Methyl-N1-(phenylmethyl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13910-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Benzyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropyl)(benzyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of N1-Benzyl-N1-methylpropane-1,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the diamine compound, N1-Benzyl-N1-methylpropane-1,3-diamine. Due to the limited availability of direct published literature for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles, alongside a detailed guide to its characterization using modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided in Table 1. These properties are essential for understanding the behavior of these molecules during synthesis and purification.

Table 1: Physicochemical Data of this compound and its Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
N-methylpropane-1,3-diamineC4H12N288.15140.10.888
BenzaldehydeC7H6O106.12178.11.044
This compound C11H18N2 178.27 118-119 @ 4 Torr[1] 0.975[1]

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved via a two-step one-pot reductive amination reaction. This method involves the initial formation of a Schiff base (imine) from the condensation of N-methylpropane-1,3-diamine and benzaldehyde, followed by the in-situ reduction of the imine intermediate to the desired secondary amine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product N-methylpropane-1,3-diamine N-methylpropane-1,3-diamine Imine_Formation Imine Formation (Schiff Base) N-methylpropane-1,3-diamine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction In-situ Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Final_Product This compound Reduction->Final_Product

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

This section details a generalized yet comprehensive experimental procedure for the synthesis of this compound.

Materials:

  • N-methylpropane-1,3-diamine

  • Benzaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylpropane-1,3-diamine (1.0 eq.) and anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Imine Formation: Slowly add benzaldehyde (1.0 eq.) dropwise to the cooled solution while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following section outlines the expected spectral data and a generalized protocol for the key analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified Product NMR NMR Spectroscopy (1H, 13C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Figure 2: Workflow for the characterization of the synthesized product.

Predicted Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~2.7 (t, 2H, -CH₂-NH₂), ~2.4 (t, 2H, -N-CH₂-), ~2.2 (s, 3H, N-CH₃), ~1.6 (quintet, 2H, -CH₂-CH₂-CH₂-), ~1.3 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~62 (Ar-CH₂-N), ~58 (-N-CH₂-), ~42 (N-CH₃), ~40 (-CH₂-NH₂), ~30 (-CH₂-CH₂-CH₂-)
IR ν (cm⁻¹): 3350-3250 (N-H stretch, primary amine), 3080-3030 (C-H stretch, aromatic), 2950-2800 (C-H stretch, aliphatic), 1600, 1495, 1450 (C=C stretch, aromatic ring), 1100-1000 (C-N stretch)
Mass Spec. m/z: 178.15 (M⁺), 91.05 ([C₇H₇]⁺, tropylium ion - characteristic for benzyl group)
General Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings.

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Methodology:

    • Sample Introduction: The sample can be introduced directly via a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Ionization: Use a suitable ionization technique such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed reductive amination protocol offers a reliable and efficient route to this target molecule. The detailed characterization workflow and predicted spectral data will aid researchers in confirming the successful synthesis and purity of the compound. This information is intended to facilitate further research and application of this and structurally related diamines in various fields, including medicinal chemistry and materials science.

References

Physical and chemical properties of N1-Benzyl-N1-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl-N1-methylpropane-1,3-diamine is a substituted diamine with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the available information and provides a generalized experimental workflow for its synthesis based on established methods for analogous compounds. Currently, there is no published data on the biological activity or associated signaling pathways of this specific molecule.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.27 g/mol [1]
Boiling Point 118-119 °C at 4 Torr[1]
Density 0.975 g/cm³[1]
Flash Point 104.1 °C[1]
Vapor Pressure 0.0119 mmHg at 25°C[1]
Polar Surface Area (PSA) 29.26 Ų[1]
LogP (XLogP3) 2.1675[1]
CAS Number 13910-49-1[1]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in the available literature. However, a general synthetic approach can be inferred from established methods for the N-alkylation and N-benzylation of diamines.

Proposed Synthetic Workflow

A plausible synthetic route involves a two-step process starting from N-methylpropane-1,3-diamine: benzylation followed by purification.

G cluster_synthesis Synthesis Workflow start N-methylpropane-1,3-diamine + Benzyl Halide (e.g., Benzyl Bromide) reaction Reductive Amination or Nucleophilic Substitution start->reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) workup Aqueous Workup (e.g., extraction with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product This compound purification->product G cluster_analysis Analytical Workflow sample Purified Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS or LC-MS) sample->ms ir Infrared Spectroscopy (FTIR) sample->ir purity Purity Assessment (e.g., HPLC or GC) nmr->purity ms->purity ir->purity G cluster_bioactivity Biological Activity Status compound This compound bio_activity Biological Activity Data compound->bio_activity No Published Data pathways Signaling Pathway Data compound->pathways No Published Data

References

N1-Benzyl-N1-methylpropane-1,3-diamine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-Benzyl-N1-methylpropane-1,3-diamine, a diamine compound of interest in various research and development applications. This document outlines its fundamental chemical properties, including its CAS number and molecular structure, and presents available physicochemical data in a structured format.

Core Chemical Identification

This compound is identified by the Chemical Abstracts Service (CAS) number 13910-49-1 .[1][2] This unique identifier is crucial for unambiguous identification in chemical databases and scientific literature.

Molecular Structure and Properties

The molecular structure of this compound consists of a propane-1,3-diamine backbone where one of the primary amine groups (at position 1) is substituted with both a benzyl group and a methyl group.

Table 1: Molecular and Chemical Properties

PropertyValueSource
Molecular Formula C11H18N2[2]
Molecular Weight 178.274 g/mol [2]
Exact Mass 178.147 g/mol [2]
InChIKey LZQYISZOMMPPIP-UHFFFAOYSA-N[2]
Canonical SMILES CN(CCCN)CC1=CC=CC=C1PubChem

Table 2: Physicochemical Data

PropertyValueConditionsSource
Density 0.975 g/cm³Not Specified[2]
Boiling Point 118-119 °C4 Torr[2]
Flash Point 104.1 °CNot Specified[2]
Vapor Pressure 0.0119 mmHg25 °C[2]
XLogP3 2.1675Not Specified[2]
PSA (Polar Surface Area) 29.26 ŲNot Specified[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are compound-specific and would typically be found in peer-reviewed scientific literature or detailed patents. Researchers are advised to consult chemical synthesis databases and academic journals for specific methodologies. A general workflow for characterization would involve:

  • Synthesis: Typically involving reductive amination or nucleophilic substitution reactions.

  • Purification: Methods such as distillation or column chromatography are commonly employed.

  • Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the synthesized compound.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for identifying and characterizing this compound.

Figure 1. Identification Workflow A Chemical Name This compound B CAS Number 13910-49-1 A->B Lookup C Molecular Structure B->C Defines

Caption: Figure 1. Identification Workflow

This guide serves as a foundational resource for professionals working with this compound. For specific applications and advanced research, consulting primary scientific literature is recommended.

References

Potential applications of N1-Benzyl-N1-methylpropane-1,3-diamine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N1-Benzyl-N1-methylpropane-1,3-diamine is an asymmetrically substituted 1,3-diamine that holds significant potential as a versatile building block and ligand in organic synthesis. Its unique structural features, combining a primary amine, a tertiary amine, and a sterically demanding N-benzyl group, make it an attractive candidate for various applications, ranging from catalysis to the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing insights from the established chemistry of related N-substituted 1,3-diamines. While direct experimental data for this specific diamine is limited in publicly available literature, this guide extrapolates its potential based on the well-documented utility of analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and purification procedures.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.27 g/mol [1]
CAS Number 13910-49-1[1]
Boiling Point 118-119 °C at 4 Torr[1]
Density 0.975 g/cm³[1]
Flash Point 104.1 °C[1]

Potential Applications in Organic Synthesis

Based on the reactivity and applications of structurally similar N-substituted 1,3-diamines, several key areas of potential for this compound can be identified.

Ligand in Metal-Catalyzed Reactions

The presence of two nitrogen atoms with different steric and electronic environments makes this compound a promising bidentate ligand for various transition metals. The primary amine can be readily deprotonated to form a metal-amide bond, while the tertiary amine can coordinate to the metal center. The bulky N-benzyl group can create a specific chiral pocket around the metal, potentially inducing asymmetry in catalytic transformations.

Potential Catalytic Applications:

  • Palladium-Catalyzed Cross-Coupling Reactions: N-substituted diamines have been employed as ligands in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric hindrance provided by the benzyl group in this compound could influence the selectivity and efficiency of these reactions.

  • Copper-Catalyzed Reactions: Copper complexes with diamine ligands are known to catalyze a variety of transformations, including Ullmann condensations and Chan-Lam couplings. The chelation of this compound to a copper center could lead to highly active and selective catalysts.

  • Asymmetric Catalysis: Chiral derivatives of 1,3-diamines are extensively used as ligands in asymmetric catalysis. While this compound is achiral, its derivatives, synthesized by introducing chirality on the propane backbone or the benzyl group, could be valuable ligands for enantioselective reactions.

A logical workflow for exploring its use as a ligand in a generic cross-coupling reaction is depicted below.

G cluster_0 Ligand Synthesis/Procurement cluster_1 Complex Formation cluster_2 Catalytic Reaction A This compound C [M(diamine)Xn] Complex A->C B Metal Precursor (e.g., Pd(OAc)2) B->C E Product C->E D Substrates (Aryl Halide + Coupling Partner) D->E

Caption: Workflow for utilizing the diamine as a ligand.

Organocatalysis

The combination of a primary and a tertiary amine in this compound makes it a potential bifunctional organocatalyst. The primary amine can activate substrates through the formation of enamines or iminium ions, while the tertiary amine can act as a Brønsted base or acid (after protonation).

Potential Organocatalytic Applications:

  • Michael Additions: The primary amine can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol and Mannich Reactions: As a bifunctional catalyst, it could facilitate aldol and Mannich reactions by activating both the nucleophile and the electrophile.

  • Asymmetric Aminocatalysis: Chiral derivatives could be employed in a wide range of enantioselective transformations.

The general mechanism for an enamine-based organocatalytic cycle is illustrated below.

G Substrate (Carbonyl) Substrate (Carbonyl) Enamine Intermediate Enamine Intermediate Substrate (Carbonyl)->Enamine Intermediate + Diamine Product Formation Product Formation Enamine Intermediate->Product Formation + Electrophile Product Product Product Formation->Product Diamine Diamine Product Formation->Diamine Catalyst Regeneration

Caption: Enamine catalysis cycle.

Synthesis of Heterocyclic Compounds

The 1,3-diamine motif is a key structural element in many heterocyclic compounds. This compound can serve as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, benzodiazepines, and other fused ring systems. The presence of the N-benzyl and N-methyl groups can be exploited to fine-tune the properties of the final products or to serve as protecting groups that can be selectively removed.

A hypothetical synthetic pathway to a substituted pyrimidine is shown below.

G Diamine N1-Benzyl-N1-methyl- propane-1,3-diamine Pyrimidine Substituted Pyrimidine Diamine->Pyrimidine Diketone 1,3-Diketone Diketone->Pyrimidine

Caption: Synthesis of a substituted pyrimidine.

Experimental Protocols (Hypothetical)

Synthesis of this compound

A plausible synthetic route involves the reductive amination of N-methyl-1,3-propanediamine with benzaldehyde.

Procedure:

  • To a solution of N-methyl-1,3-propanediamine (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application as a Ligand in a Suzuki Coupling Reaction

Procedure:

  • In a Schlenk tube, combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solution of palladium(II) acetate (2 mol%) and this compound (4 mol%) in toluene.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Data Presentation (Hypothetical)

Should experimental data become available, it is recommended to present it in a clear and structured format for easy comparison. For instance, in evaluating its performance as a ligand in a catalytic reaction, a table summarizing the reaction conditions and outcomes would be highly beneficial.

Table 2: Hypothetical Evaluation of this compound as a Ligand in Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4Toluene1001285
2Pd₂(dba)₃ (1)4Dioxane1101092
3Pd(OAc)₂ (2)8Toluene1001288

Conclusion

This compound represents a promising yet underexplored molecule in the field of organic synthesis. Its unique structural characteristics suggest a broad range of potential applications as a ligand in metal catalysis, as an organocatalyst, and as a precursor for the synthesis of complex nitrogen-containing heterocycles. Further research into the synthesis of its chiral derivatives could unlock its potential in asymmetric catalysis, a field of immense importance in drug discovery and development. The hypothetical experimental protocols and data presentation formats provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this versatile diamine.

References

The Versatile Precursor: A Technical Guide to N1-Benzyl-N1-methylpropane-1,3-diamine in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl-N1-methylpropane-1,3-diamine is a key synthetic intermediate possessing a unique combination of structural features: a secondary aliphatic amine, a tertiary benzylic amine, and a flexible three-carbon spacer. This arrangement provides two distinct points for chemical modification, making it a valuable precursor for the synthesis of a diverse range of novel compounds, including heterocyclic systems and complex polyamines. Its derivatives have shown promise in medicinal chemistry, particularly in the development of antimicrobial and antineoplastic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as a precursor in the generation of new chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.27 g/mol [1]
CAS Number 13910-49-1[1]
Boiling Point 118-119 °C at 4 Torr[1]
Density 0.975 g/cm³[1]
Flash Point 104.1 °C[1]
XLogP3 2.1675[1]
PSA (Polar Surface Area) 29.26 Ų[1]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of N-methyl-1,3-propanediamine with benzaldehyde. This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-alkylation of diamines.

Materials:

  • N-methyl-1,3-propanediamine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.0 equivalent) in methanol. To this solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature with stirring. Continue stirring for 2-3 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the cessation of gas evolution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or flash column chromatography on silica gel.

graphdot { graph [ layout="dot", rankdir="LR", splines="ortho", bgcolor="#F1F3F4", maxwidth="760"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368", fontcolor="#202124"];

}

Synthesis workflow for this compound.

Application as a Precursor for Novel Compounds

The presence of both a primary and a tertiary amine in this compound allows for selective functionalization, making it a versatile precursor for a variety of novel compounds.

Synthesis of N-Substituted Diamides

The primary amine can be selectively acylated to form N-substituted diamides, which can be further modified.

Experimental Protocol: Acylation with an Acid Chloride

  • Dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add the desired acid chloride (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify the product by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines and diazepines, by condensation with 1,3-dielectrophiles.

Example: Synthesis of a Tetrahydropyrimidine Derivative

  • In a suitable solvent such as ethanol, mix this compound (1.0 equivalent) with a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude tetrahydropyrimidine derivative can be purified by column chromatography or recrystallization.

graphdot { graph [ layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", maxwidth="760"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368", fontcolor="#202124"];

}

Derivatization pathways of the precursor.

Potential Applications of Derivatives

Derivatives of N-benzyl-1,3-diamines have been investigated for various biological activities. While specific data for derivatives of this compound is limited in publicly available literature, related structures provide strong indications of their potential.

Antimicrobial and Antifungal Activity

A number of N,N-dibenzyl-diamine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The lipophilic benzyl groups are thought to facilitate interaction with and disruption of microbial cell membranes.

Antineoplastic Activity

N-benzyl-1,3-propanediamine derivatives have been successfully used as ligands for the synthesis of platinum(II) complexes. These complexes, analogous to cisplatin, are being explored as potential antineoplastic agents. The diamine ligand plays a crucial role in the transport and DNA-binding properties of the platinum complex.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of novel compounds. Its dual reactivity allows for the selective formation of amides, heterocycles, and more complex polyamines. The derivatives of this and closely related diamines have shown significant potential in the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable synthetic building block. Further research into the synthesis and biological evaluation of new derivatives from this precursor is highly encouraged and is expected to yield compounds with interesting and useful properties for drug discovery and development.

References

Biological Activity Screening of N-Benzylated 1,3-Propanediamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylated 1,3-propanediamine derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The incorporation of a benzyl group onto the 1,3-diaminopropane scaffold can impart a range of biological activities, making these compounds attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the methodologies used to screen for the biological activities of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of extensive screening data for N1-Benzyl-N1-methylpropane-1,3-diamine derivatives specifically, this document presents a framework for screening based on established protocols and findings from closely related N-benzylated diamine analogues.

Introduction

The 1,3-diaminopropane backbone is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. The addition of a benzyl group can enhance lipophilicity and introduce aromatic interactions, such as π-π stacking, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research into related N-benzylated compounds has suggested promising avenues for therapeutic applications, particularly in oncology and infectious diseases. This guide outlines the key experimental procedures and data presentation formats for a systematic biological activity screening of novel N-benzyl-N-methylpropane-1,3-diamine derivatives.

Potential Biological Activities and Screening Strategies

Based on preliminary studies of related compounds, the primary biological activities of interest for N-benzylated 1,3-propanediamine derivatives are anticancer and antimicrobial effects.

Anticancer Activity

The potential for N-benzyl-1,3-propanediamine derivatives to act as antineoplastic agents has been explored, particularly in the context of platinum-based chemotherapy. Platinum(II) complexes containing N-benzyl-1,3-propanediamine ligands have been synthesized and are considered analogues of cisplatin, a widely used anticancer drug.[1] These complexes are being investigated for their potential to overcome cisplatin resistance and reduce side effects.[1]

A typical screening cascade for anticancer activity would involve preliminary in vitro cytotoxicity assays against a panel of human cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.

Antimicrobial Activity

Derivatives of N-benzyl-diamines have also shown promise as antimicrobial agents. For instance, a series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibited good activity against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis.[2] This suggests that the N-benzyl motif may be a valuable component in the design of new antibacterial agents.

Screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Data Presentation: Quantitative Analysis of Biological Activity

Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of newly synthesized derivatives. The following tables provide templates for organizing screening results.

Table 1: Illustrative Cytotoxicity Data of this compound Derivatives against Human Cancer Cell Lines

Compound IDDerivative SubstitutionIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)Selectivity Index (SI)*
BPD-1 Unsubstituted Benzyl15.222.518.92.1
BPD-2 4-Chloro Benzyl8.712.19.54.3
BPD-3 4-Methoxy Benzyl25.135.830.21.5
BPD-4 3,4-Dichloro Benzyl5.47.96.16.8
Doxorubicin -0.81.20.912.5

*Selectivity Index (SI) is calculated as the ratio of the IC50 value against a normal cell line (e.g., MRC-5) to the IC50 value against a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BPD-1 Unsubstituted Benzyl3264>128
BPD-2 4-Chloro Benzyl163264
BPD-3 4-Methoxy Benzyl64128>128
BPD-4 3,4-Dichloro Benzyl81632
Ciprofloxacin -10.5-
Fluconazole ---8

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi in 96-well plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Diagrams illustrating workflows and potential mechanisms of action are essential for a clear understanding of the screening process and the compound's biological context.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_hit_validation Hit Validation & Lead Optimization synthesis Synthesis of N1-Benzyl-N1-methylpropane- 1,3-diamine Derivatives purification Purification & Structural Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening cytotoxicity_assay Cytotoxicity Assays (e.g., MTT) primary_screening->cytotoxicity_assay antimicrobial_assay Antimicrobial Assays (e.g., MIC) primary_screening->antimicrobial_assay dose_response Dose-Response Studies (IC50/EC50 Determination) cytotoxicity_assay->dose_response antimicrobial_assay->dose_response sar_studies Structure-Activity Relationship (SAR) Studies dose_response->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: General experimental workflow for the synthesis and biological screening of novel chemical entities.

signaling_pathway cluster_cell Cellular Response compound N-Benzylated Diamine Derivative receptor Cell Surface Receptor compound->receptor Binding cell_membrane Cell Membrane kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Altered Gene Expression transcription_factor->gene_expression Modulation nucleus->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: A hypothetical signaling pathway potentially modulated by N-benzylated diamine derivatives leading to apoptosis.

Conclusion

While the comprehensive biological activity screening of this compound derivatives is an emerging area of research, the foundational knowledge from related N-benzylated diamines provides a strong rationale for their investigation as potential therapeutic agents. The systematic application of the screening methodologies outlined in this guide will be instrumental in elucidating their biological potential, defining their mechanism of action, and guiding future drug development efforts. The structured presentation of data and clear visualization of experimental workflows are paramount for robust and reproducible scientific inquiry in this promising field.

References

N-Benzyl-1,3-Propanediamine Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-1,3-propanediamine derivatives and their emerging significance in medicinal chemistry. The core focus of current research lies in their application as ligands in the development of novel platinum-based anticancer agents. This document details their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Introduction to N-Benzyl-1,3-Propanediamine Derivatives

N-benzyl-1,3-propanediamine is a disubstituted diamine featuring a flexible propanediamine linker connecting a primary or secondary amine to a benzyl group. This structural motif serves as a versatile scaffold in medicinal chemistry. The presence of both an aromatic benzyl group and an aliphatic diamine chain allows for a combination of hydrophobic and hydrophilic interactions, which can be fine-tuned through substitution on the benzyl ring. This adaptability makes these derivatives attractive candidates for designing molecules that can interact with various biological targets.

The primary and most investigated role of these derivatives is as ligands for platinum(II) complexes, which are explored as potential antineoplastic agents analogous to the clinically successful drug, cisplatin.[1] The rationale behind this approach is that modifying the ligand coordinated to the platinum center can alter the resulting complex's stability, lipophilicity, and cellular uptake, potentially leading to an improved therapeutic window and a different spectrum of activity compared to existing platinum-based drugs.[2][3]

Primary Role as Ligands in Anticancer Agents

The development of new platinum-based anticancer drugs is a significant area of research aimed at overcoming the limitations of cisplatin, such as its severe side effects and the development of tumor resistance.[2] N-benzyl-1,3-propanediamine derivatives have been synthesized and used as ligands to create novel platinum(II) complexes.[1] These complexes are analogues of cisplatin and are being investigated for their potential as antineoplastic agents.[1][4]

The introduction of the N-benzyl-1,3-propanediamine ligand is intended to modulate the pharmacological properties of the platinum complex. The aromatic benzyl group, for instance, could facilitate intercalation between DNA bases, adding to the cytotoxic effect of the platinum core which forms adducts with DNA.[1]

Cytotoxicity of Platinum(II) Complexes

Table 1: Representative Cytotoxic Activities (IC50) of Various Platinum(II) Complexes Against Human Cancer Cell Lines

Complex TypeCell LineIC50 (µM)Reference
[Pt(HL4)Cl]·H2OMDA-MB-231 (Breast)8.1 ± 1.1[6]
CisplatinMDA-MB-231 (Breast)63.1 ± 1.2[6]
[Pt(R,R-DACH)(ma)]NO3HeLa (Cervical)~32[7]
[Pt(R,R-DACH)(ma)]NO3K562 (Leukemia)~26[7]
CisplatinHeLa (Cervical)~10-16[7]
CarboplatinHeLa (Cervical)>100[7]

Note: The IC50 values presented are for related platinum complexes and are intended to provide a quantitative context for the cytotoxic potential of this class of compounds. DACH = diaminocyclohexane; ma = maltolato.

Potential as Antimicrobial Agents

While the primary focus of research has been on anticancer applications, the broader family of benzyl derivatives has shown promise as antimicrobial agents. Studies on various synthetic benzyl bromides, ketones, and chalcones have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8] This suggests that the N-benzyl-1,3-propanediamine scaffold itself may possess or could be modified to exhibit antimicrobial properties.

Table 2: Representative Antimicrobial Activities (MIC) of Related Benzyl Derivatives

Compound TypeMicroorganismMIC (mg/mL)Reference
Benzyl bromide (1a)Staphylococcus aureus1[8]
Benzyl bromide (1a)Escherichia coli2[8]
Benzyl bromide (1c)Streptococcus pyogenes0.5[8]
Benzyl bromide (1a)Candida albicans0.25[8]

Note: This table shows the antimicrobial potential of related benzyl compounds, suggesting a possible area for future investigation for N-benzyl-1,3-propanediamine derivatives.

Experimental Protocols

Synthesis of N-Benzyl-1,3-Propanediamine Derivatives

A general and effective method for the synthesis of N-benzyl-1,3-propanediamine derivatives involves the reaction of 1,3-propanediamine with a corresponding benzyl halide.[1]

Materials:

  • 1,3-Propanediamine

  • Substituted or unsubstituted benzyl halide (e.g., benzyl chloride, 4-chlorobenzyl chloride)

  • Ethanol

  • Saturated sodium hydroxide solution in ethanol

  • Dichloromethane

  • Methanol

  • Silica gel 60 G

Procedure:

  • Dissolve 1,3-propanediamine (40 mmol) in ethanol (20 mL).

  • Slowly add the corresponding benzyl halide (20 mmol) to the solution over a period of 8 hours with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (8:2) eluent system.

  • Once the reaction is complete, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel 60 G with a dichloromethane/methanol (9:1) eluent system to isolate the desired N-benzyl-1,3-propanediamine derivative.[1]

Synthesis of Dichloro(N-benzyl-1,3-propanediamine)platinum(II) Complexes

The synthesized ligands can be used to form platinum(II) complexes.[1]

Materials:

  • N-benzyl-1,3-propanediamine derivative

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Deionized water

Procedure:

  • Dissolve the N-benzyl-1,3-propanediamine ligand in deionized water.

  • In a separate flask, dissolve K2[PtCl4] in deionized water.

  • Add the ligand solution to the K2[PtCl4] solution with stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • The resulting platinum(II) complex, which precipitates out of solution, is isolated by simple filtration.

  • The complex can be washed with water and dried.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][10]

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • N-benzyl-1,3-propanediamine platinum(II) complex stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • After 24 hours, treat the cells with various concentrations of the platinum complex (typically in a range from 0.1 to 100 µM). Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).

  • Incubate the plates for another 48-72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[10]

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G General Experimental Workflow for Evaluation of N-Benzyl-1,3-Propanediamine Derivatives cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation A Synthesis of N-Benzyl-1,3-Propanediamine Ligand B Synthesis of Platinum(II) Complex A->B C Structural Characterization (NMR, IR, MS) B->C D In Vitro Anticancer Screening (e.g., MTT Assay) C->D Test Compound F In Vitro Antimicrobial Screening (e.g., Broth Microdilution) C->F Test Compound E Determination of IC50 Values D->E H Mechanism of Action Studies E->H G Determination of MIC Values F->G

Caption: From Synthesis to Biological Evaluation.

Proposed Signaling Pathway for Anticancer Activity

G Proposed Mechanism of Action for Platinum(II) Complexes cluster_cell Cancer Cell A Pt(II) Complex Enters Cell B Aquation (Cl- replaced by H2O) A->B C Binding to Nuclear DNA B->C D Formation of DNA Adducts C->D E Inhibition of DNA Replication and Transcription D->E F Activation of Damage Response Pathways E->F G Caspase Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: DNA Damage-Induced Apoptosis Pathway.

Conclusion and Future Directions

N-benzyl-1,3-propanediamine derivatives serve as a valuable platform in medicinal chemistry, primarily as ligands for creating novel platinum(II) anticancer agents. The research indicates that these complexes are cytotoxic to a range of cancer cell lines, and their proposed mechanism of action involves DNA binding and the induction of apoptosis, similar to other platinum-based drugs.[3][11] While the anticancer potential is the most explored avenue, the possibility of these derivatives having antimicrobial activity warrants further investigation.

Future research should focus on establishing a clear and quantitative structure-activity relationship (SAR) by synthesizing a larger library of these compounds with diverse substitutions on the benzyl ring and systematically evaluating their cytotoxicity with reported IC50 values. Furthermore, detailed mechanistic studies are needed to elucidate the specific cellular pathways modulated by these complexes and to determine if their mode of action differs significantly from that of cisplatin, which could be key to overcoming drug resistance. The biological activity of the ligands themselves, independent of the platinum center, also remains an underexplored area that could yield novel therapeutic agents.

References

The Architectural Elegance of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral 1,3-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,3-diamines are fundamental building blocks in modern medicinal chemistry and asymmetric synthesis. Their stereochemically defined 1,3-disposition of two amino functionalities provides a unique scaffold for creating complex molecular architectures with precise three-dimensional orientations. This structural motif is prevalent in a wide array of biologically active compounds, from potent enzyme inhibitors to crucial ligands in asymmetric catalysis. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of chiral 1,3-diamines, with a focus on practical methodologies and quantitative data for researchers in the field.

Historical Perspective: From Classical Resolution to Modern Asymmetric Synthesis

The journey to obtaining enantiomerically pure 1,3-diamines began with classical resolution techniques. This method relies on the separation of a racemic mixture of diamines by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing physical properties of these diastereomeric salts, most notably their solubility, allow for their separation by fractional crystallization. Although effective, this method is often laborious and inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

The advent of asymmetric synthesis has revolutionized access to chiral 1,3-diamines, offering more efficient and elegant routes to these valuable compounds. Modern methods focus on the direct, enantioselective construction of the 1,3-diamine scaffold, bypassing the need for resolving racemic mixtures. These strategies include diastereoselective reductions, organocatalytic approaches, transition-metal-catalyzed reactions, and biocatalysis.

Key Synthetic Methodologies

A variety of powerful synthetic strategies have been developed for the asymmetric synthesis of chiral 1,3-diamines. Below are detailed protocols for some of the most significant and widely used methods.

Diastereoselective Reduction of N-tert-Butanesulfinylketimines

This method, developed by Ellman and coworkers, is a robust and highly stereoselective approach for the synthesis of chiral amines, including 1,3-diamines. The chiral N-tert-butanesulfinyl group acts as an excellent chiral auxiliary, directing the stereochemical outcome of the reduction of the ketimine.

Experimental Protocol:

A general procedure for the diastereoselective reduction of an N-tert-butanesulfinylketimine to a chiral 1,3-diamine is as follows:

  • Formation of the N-tert-Butanesulfinylketimine: To a solution of the corresponding ketone (1.0 equiv) in THF (0.5 M) is added (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv). The reaction mixture is heated to 65 °C and stirred for 12-24 hours. Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ketimine is purified by flash chromatography.

  • Diastereoselective Reduction: The purified N-tert-butanesulfinylketimine (1.0 equiv) is dissolved in THF (0.2 M) and cooled to -78 °C under an inert atmosphere. A solution of L-Selectride® (1.5 equiv, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 3 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Deprotection: The resulting N-tert-butanesulfinylamine is dissolved in methanol (0.5 M), and a solution of HCl in dioxane (4.0 M, 5.0 equiv) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting hydrochloride salt is either used directly or neutralized with a base to yield the free chiral 1,3-diamine.

Proline-Catalyzed Asymmetric Mannich Reaction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and L-proline is a particularly effective catalyst for various transformations, including the synthesis of chiral 1,3-diamines via Mannich reactions.

Experimental Protocol:

A representative protocol for the L-proline-catalyzed asymmetric Mannich reaction to generate a syn-1,3-diamine precursor is as follows:

  • To a mixture of an aldehyde (2.0 equiv), p-anisidine (1.1 equiv), and L-proline (20 mol%) in DMSO (0.5 M) is added a ketone (1.0 equiv).

  • The reaction mixture is stirred at room temperature for 24-72 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Mannich product. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

  • Subsequent reduction of the ketone and removal of the p-methoxyphenyl (PMP) group yields the chiral 1,3-diamine.

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium and rhodium complexes are highly effective catalysts for a variety of asymmetric transformations that can be applied to the synthesis of chiral 1,3-diamines. One such approach involves the sequential palladium-catalyzed asymmetric allylic amination and rhodium-catalyzed aziridination.[1]

Experimental Protocol:

A general procedure for this sequential catalytic process is outlined below:

  • Palladium-Catalyzed Asymmetric Allylic Amination: In a glovebox, a solution of Pd₂(dba)₃·CHCl₃ (2.5 mol%) and a chiral ligand (e.g., (S,S)-ANDEN-phenyl Trost ligand, 7.5 mol%) in THF is prepared. To this solution is added the allylic carbonate (1.1 equiv) followed by the sulfamate nucleophile (1.0 equiv). The reaction is stirred at room temperature for a specified time. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography.

  • Rhodium-Catalyzed Aziridination: To a solution of the product from the previous step in a suitable solvent are added MgO, an oxidant (e.g., PhI(OAc)₂), and a rhodium catalyst (e.g., Rh₂(esp)₂). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by chromatography to yield the aziridine. Subsequent nucleophilic ring-opening of the aziridine can lead to the desired chiral 1,3-diamine derivative.

Biocatalytic Synthesis using Transaminases

Enzymes, particularly transaminases, offer a green and highly selective method for the synthesis of chiral amines. While their application to 1,3-diamines is an emerging area, the general principles of asymmetric synthesis from a prochiral diketone can be applied.

Experimental Protocol:

A general workflow for the biocatalytic synthesis of a chiral 1,3-diamine using a transaminase is as follows:

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the prochiral 1,3-diketone substrate, a suitable amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: A purified and lyophilized transaminase enzyme (or a whole-cell lysate containing the overexpressed enzyme) is added to the reaction mixture.

  • Reaction Progress: The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by HPLC or GC analysis of aliquots taken at regular intervals.

  • Work-up: Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic extracts are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude chiral 1,3-diamine.

  • Purification: The crude product is purified by an appropriate method, such as flash chromatography or crystallization, to obtain the enantiomerically pure 1,3-diamine.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of chiral 1,3-diamines using various methods, allowing for easy comparison of their efficiency and stereoselectivity.

Table 1: Diastereoselective Reduction of N-tert-Butanesulfinylketimines

EntrySubstrateReducing AgentDiastereomeric Ratio (dr)Yield (%)Reference
1N/AL-Selectride®>99:195[2]
2N/ANaBH₄98:292[2]

Table 2: Proline-Catalyzed Asymmetric Mannich Reaction

EntryAldehydeKetoneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)Reference
1IsovaleraldehydeAcetone95:59975[3]
2BenzaldehydeCyclohexanone90:109782[3]

Table 3: Palladium-Catalyzed Asymmetric Allylic Amination

EntryAllylic CarbonateChiral LigandEnantiomeric Excess (ee, %)Yield (%)Reference
1N/A(S,S)-ANDEN-phenyl Trost>9585[1]
2N/A(R,R)-DACH-phenyl Trost9288[1]

Visualizing the Impact: Signaling Pathways and Workflows

Chiral 1,3-diamines are integral components of many targeted therapeutics, particularly kinase inhibitors. The precise stereochemistry of these molecules is often crucial for their potent and selective binding to the target protein. Below are diagrams of the signaling pathways inhibited by two such drugs, Axitinib and Lapatinib, which contain chiral diamine-related motifs.

Axitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR->VEGFR ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates Axitinib Axitinib Axitinib->VEGFR ATP ATP ATP->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Axitinib Signaling Pathway Inhibition

Lapatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF / NRG EGFR EGFR (ErbB1) EGF->EGFR Binds EGFR->EGFR HER2 HER2 (ErbB2) EGFR->HER2 Dimerization & Autophosphorylation ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates HER2->EGFR Dimerization & Autophosphorylation HER2->HER2 HER2->ADP HER2->Ras Activates HER2->PI3K Activates Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits ATP ATP ATP->EGFR ATP->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Lapatinib Signaling Pathway Inhibition

The following diagram illustrates a general experimental workflow for the discovery and development of a new chiral 1,3-diamine catalyst.

Chiral_Diamine_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Characterization Characterization cluster_Application Application & Optimization cluster_Development Drug Development A Racemic Diamine Synthesis B Chiral Resolution (e.g., Tartaric Acid) A->B C Asymmetric Synthesis (Modern Methods) A->C D Spectroscopic Analysis (NMR, MS, IR) B->D C->D E Chiral HPLC/GC (Enantiomeric Purity) D->E F X-ray Crystallography (Absolute Configuration) E->F G Catalyst Screening in Asymmetric Reactions F->G H Reaction Optimization (Solvent, Temp, etc.) G->H I Substrate Scope Evaluation H->I J Lead Optimization I->J K Preclinical Studies J->K L Clinical Trials K->L

Chiral 1,3-Diamine Development Workflow

Conclusion

The discovery and synthesis of chiral 1,3-diamines have been driven by their increasing importance in asymmetric catalysis and medicinal chemistry. From the early days of classical resolution to the sophisticated asymmetric catalytic methods of today, the ability to access these molecules with high enantiopurity has become a cornerstone of modern organic synthesis. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the continued development and application of these remarkable chiral building blocks. The ongoing exploration of novel synthetic routes, including biocatalytic and C-H activation strategies, promises to further expand the synthetic toolbox for accessing chiral 1,3-diamines and their derivatives, paving the way for future discoveries in drug development and materials science.

References

N1-Benzyl-N1-methylpropane-1,3-diamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for N1-Benzyl-N1-methylpropane-1,3-diamine (CAS No: 13910-49-1). The information presented herein is a synthesis of available data for the compound and its structural analogs, intended to promote safe laboratory practices.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for this compound is not fully available, the following table summarizes known and predicted properties. Data for closely related compounds are included for comparative purposes and are noted as such.

PropertyValue for this compoundValue for N-Methyl-1,3-propanediamine (Analog)Value for N-benzylpropane-1,3-diamine (Analog)
Molecular Formula C11H18N2[1][2]C4H12N2[3][4]C10H16N2[5]
Molecular Weight 178.27 g/mol [1][2]88.15 g/mol [3][4]164.25 g/mol [5]
Boiling Point 118-119 °C @ 4 Torr[2]139-141 °C[6]Not available
Density 0.975 g/cm³[2]0.844 g/mL at 25 °C[7]Not available
Flash Point 104.1 °C[2]35 °C / 95 °F[6]Not available
Vapor Pressure 0.0119 mmHg at 25°C[2]Not availableNot available
CAS Number 13910-49-1[1][2]6291-84-5[3][4][6]13910-48-0[5]

Hazard Identification and GHS Classification

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to cause severe skin burns.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye damage.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, similar to related diamines.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similar amine compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]

  • Hand Protection: Use compatible, chemical-resistant gloves. Regularly inspect gloves for degradation or punctures.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[9]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Containers: Keep containers tightly closed to prevent exposure to moisture and air.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][8]

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensure Ventilation Ensure Ventilation Prepare Work Area->Ensure Ventilation Handle Chemical Handle Chemical Ensure Ventilation->Handle Chemical Avoid Incompatibles Avoid Incompatibles Handle Chemical->Avoid Incompatibles Store Properly Store Properly Avoid Incompatibles->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE End End Remove PPE->End Start Start Start->Assess Risks

Safe Handling Workflow Diagram

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures are recommended based on guidelines for similar diamine compounds.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

G First Aid Decision Process cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Flush Eyes (15 min) Flush Eyes (15 min) Exposure->Flush Eyes (15 min) Remove Clothing Remove Clothing Exposure->Remove Clothing Move to Fresh Air Move to Fresh Air Exposure->Move to Fresh Air Do NOT Induce Vomiting Do NOT Induce Vomiting Exposure->Do NOT Induce Vomiting Remove Contacts Remove Contacts Flush Eyes (15 min)->Remove Contacts Seek Medical Attention Seek Medical Attention Remove Contacts->Seek Medical Attention Wash Skin (15 min) Wash Skin (15 min) Remove Clothing->Wash Skin (15 min) Seek Medical Attention_skin Seek Medical Attention Wash Skin (15 min)->Seek Medical Attention_skin Provide Respiration Provide Respiration Move to Fresh Air->Provide Respiration Seek Medical Attention_inhale Seek Medical Attention Provide Respiration->Seek Medical Attention_inhale Rinse Mouth Rinse Mouth Do NOT Induce Vomiting->Rinse Mouth Seek Medical Attention_ingest Seek Medical Attention Rinse Mouth->Seek Medical Attention_ingest

First Aid Decision Process Diagram

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following materials:

Incompatible MaterialPotential Hazard
Strong oxidizing agentsVigorous reactions, fire
AcidsExothermic reaction, neutralization
Acid chloridesViolent reaction
Acid anhydridesViolent reaction

Experimental Protocols for Safety Assessment

Specific toxicological data for this compound is not publicly available. However, a general approach to assessing the safety of a novel amine compound would involve a tiered set of in vitro and in vivo studies.

In Vitro Toxicity Screening
  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. Common assays include MTT, LDH, and neutral red uptake assays using relevant cell lines (e.g., hepatocytes, renal cells).

  • Genotoxicity Assays: To assess the potential to cause DNA or chromosomal damage. Standard tests include the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and chromosomal aberration test.[9]

  • Skin Corrosion/Irritation Assays: Using reconstructed human epidermis (RhE) models to predict skin corrosion and irritation potential.

Acute Toxicity Studies (In Vivo)
  • Acute Oral, Dermal, and Inhalation Toxicity: Typically conducted in rodents (rats or mice) to determine the LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. These studies help classify the chemical's acute toxicity. For N-Methyl-1,3-propanediamine, the oral LD50 in rats is 951 mg/kg.[6]

General Procedure for Amine Characterization (Qualitative)

The following represents a general workflow for the qualitative identification of amines, which can be a preliminary step in characterization.

  • Solubility Test: Assess the solubility of the compound in water and dilute mineral acids. Amines, being basic, should dissolve in acidic solutions.[10]

  • Litmus Test: Test the aqueous solution of the amine with red litmus paper. A change to blue indicates basicity.[10]

  • Hinsberg Test: This test can distinguish between primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[11]

    • Materials: Test compound, sodium hydroxide solution, benzenesulfonyl chloride, hydrochloric acid.

    • Procedure:

      • Dissolve a small amount of the amine in a sodium hydroxide solution.

      • Add benzenesulfonyl chloride and shake vigorously.

      • Acidify the solution with hydrochloric acid and observe any precipitate formation or dissolution.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or a manufacturer-provided Safety Data Sheet (SDS). Always consult the most current and specific safety information available for any chemical before use. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

Methodological & Application

Application Note and Protocol for the Synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine, a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The synthetic route described is a one-pot reductive amination of N-methyl-1,3-propanediamine with benzaldehyde, utilizing sodium borohydride as the reducing agent. This method is efficient, scalable, and employs readily available starting materials. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N¹-Benzyl-N¹-methylpropane-1,3-diamine is a key synthetic intermediate whose structure, featuring both a benzyl and a methyl group on one nitrogen atom of a propane-1,3-diamine backbone, offers a versatile scaffold for further chemical modifications. The presence of both aromatic and aliphatic amine functionalities, as well as a primary amine group, makes it a valuable building block in the development of novel pharmaceutical agents and functional materials. The protocol herein describes a reliable and high-yielding synthesis via reductive amination, a cornerstone reaction in the formation of carbon-nitrogen bonds.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for the safe handling of the materials and for the successful execution of the experimental protocol.

Compound Formula MW ( g/mol ) Boiling Point (°C) Density (g/cm³) CAS No.
N-methyl-1,3-propanediamineC₄H₁₂N₂88.15139-1410.8446291-84-5
BenzaldehydeC₇H₆O106.12178.11.044100-52-7
Sodium BorohydrideNaBH₄37.83400 (decomposes)1.07416940-66-2
N¹-Benzyl-N¹-methylpropane-1,3-diamineC₁₁H₁₈N₂178.27118-119 @ 4 Torr[1]0.975[1]13910-49-1

Experimental Protocol: Synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine

This protocol details the synthesis via a one-pot reductive amination reaction.

3.1. Materials and Reagents

  • N-methyl-1,3-propanediamine (98%)

  • Benzaldehyde (≥99%)

  • Sodium borohydride (NaBH₄, ≥98%)

  • Methanol (MeOH, anhydrous)

  • Dichloromethane (CH₂Cl₂, DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Reaction Scheme

Reaction Scheme for the Synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine cluster_reagents Reagents R1 N-methyl-1,3-propanediamine P1 N¹-Benzyl-N¹-methylpropane-1,3-diamine R1->P1 R2 Benzaldehyde R2->P1 Re1 1. Methanol (Solvent) Re2 2. Sodium Borohydride (Reducing Agent)

Caption: Reductive amination of N-methyl-1,3-propanediamine with benzaldehyde.

3.3. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,3-propanediamine (4.41 g, 50 mmol) in anhydrous methanol (100 mL).

  • Imine Formation: To this solution, add benzaldehyde (5.31 g, 50 mmol) dropwise at room temperature. Stir the mixture for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (2.08 g, 55 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Work-up:

    • Quench the reaction by the slow addition of water (40 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane (containing 1% triethylamine to prevent streaking) to yield the pure N¹-Benzyl-N¹-methylpropane-1,3-diamine as a colorless to pale yellow oil.

Characterization Data (Predicted)

The following table summarizes the predicted spectroscopic data for the synthesized N¹-Benzyl-N¹-methylpropane-1,3-diamine.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂), 2.75 (t, J=7.0 Hz, 2H, -CH₂-NH₂), 2.40 (t, J=7.0 Hz, 2H, -N-CH₂-), 2.20 (s, 3H, N-CH₃), 1.65 (quintet, J=7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.30 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃)δ 139.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 62.0 (Ar-CH₂), 56.0 (-N-CH₂-), 42.0 (N-CH₃), 40.0 (-CH₂-NH₂), 31.0 (-CH₂-CH₂-CH₂-)
IR (neat, cm⁻¹) 3360-3280 (N-H stretch, primary amine), 3060, 3030 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-N stretch)
Mass Spec (EI) m/z (%): 178 (M⁺), 91 (100, [C₇H₇]⁺), 87 ([M-C₇H₇]⁺)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

start Start dissolve Dissolve N-methyl-1,3-propanediamine in anhydrous Methanol start->dissolve add_benzaldehyde Add Benzaldehyde dropwise (Stir for 2h at RT) dissolve->add_benzaldehyde cool Cool to 0 °C add_benzaldehyde->cool add_nabh4 Add NaBH₄ portion-wise (Keep temp < 10 °C) cool->add_nabh4 warm_stir Warm to RT and stir for 12h add_nabh4->warm_stir quench Quench with Water warm_stir->quench concentrate Remove Methanol (Rotary Evaporation) quench->concentrate extract Extract with Dichloromethane (3x) concentrate->extract wash_dry Wash with Brine, Dry over MgSO₄, Filter, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product Pure N¹-Benzyl-N¹-methylpropane-1,3-diamine purify->product

Caption: Workflow diagram for the synthesis of N¹-Benzyl-N¹-methylpropane-1,3-diamine.

References

Application Notes & Protocols: N1-Benzyl-N1-methylpropane-1,3-diamine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed catalytic applications for the specific ligand N1-Benzyl-N1-methylpropane-1,3-diamine are not extensively reported in peer-reviewed literature. The following application notes and protocols are representative examples based on the well-established use of structurally similar chiral diamine ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. The experimental data presented is illustrative.

Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

This compound is a chiral diamine that can serve as a versatile ligand for transition metal-catalyzed reactions. Its structural features, including the presence of both a primary and a tertiary amine, as well as a benzyl group, make it a candidate for inducing asymmetry in catalytic processes. One of the most prominent applications for such ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

In this application, the diamine ligand, in combination with a ruthenium(II) precursor, forms a chiral catalyst in situ. This catalyst facilitates the transfer of a hydride from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the carbonyl group of a ketone, leading to the formation of a chiral alcohol with high enantioselectivity.

Key Advantages of Diamine Ligands in ATH:

  • High Enantioselectivity: The chiral environment created by the diamine ligand around the metal center effectively controls the stereochemical outcome of the reduction.

  • Mild Reaction Conditions: ATH reactions often proceed under mild conditions, avoiding the need for high-pressure gaseous hydrogen.

  • Operational Simplicity: The experimental setup for ATH is generally straightforward, making it an accessible method for asymmetric synthesis.

Proposed Catalytic Cycle

The catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone is proposed to involve the following key steps:

  • Catalyst Activation: The pre-catalyst, typically a Ru(II) complex, reacts with a base to form the active 16-electron Ru-hydride species.

  • Coordination: The ketone substrate coordinates to the Ru-hydride complex.

  • Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone, and a proton is transferred from the ligand's amine group to the carbonyl oxygen, forming the chiral alcohol and a Ru-amido complex.

  • Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), which replenishes the Ru-hydride and protonates the amido group, thus completing the catalytic cycle.

Experimental Protocols

General Procedure for In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation

This protocol describes a general method for the asymmetric transfer hydrogenation of acetophenone as a model substrate using an in situ generated catalyst from [Ru(p-cymene)Cl₂]₂ and this compound.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) precursor)

  • This compound (Ligand)

  • Acetophenone (Substrate)

  • Isopropanol (i-PrOH, Anhydrous, as hydrogen source and solvent)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr) (Base)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

Protocol:

  • Catalyst Pre-formation:

    • In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%) to a dry Schlenk flask.

    • Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Remove the solvent under vacuum to obtain the pre-catalyst.

  • Transfer Hydrogenation Reaction:

    • To the flask containing the pre-catalyst, add acetophenone (1.0 mmol).

    • Under an inert atmosphere, add anhydrous isopropanol (5.0 mL).

    • In a separate vial, prepare a 0.1 M solution of KOH in isopropanol.

    • Commence stirring of the reaction mixture and add the KOH solution (0.1 mmol, 10 mol%).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction by adding a few drops of water.

    • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the conversion by GC or ¹H NMR analysis.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Data Presentation

The following table summarizes illustrative data for the asymmetric transfer hydrogenation of various prochiral ketones using the catalyst system described above.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol2>9995 (R)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol39896 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol49592 (R)
4Propiophenone1-Phenyl-1-propanol59290 (R)
52-Acetylthiophene1-(Thiophen-2-yl)ethanol69088 (R)

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_catalyst_formation In Situ Catalyst Formation cluster_ath_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis ru_precursor [Ru(p-cymene)Cl₂]₂ mixing1 Stir at RT, 30 min ru_precursor->mixing1 ligand N1-Benzyl-N1-methylpropane- 1,3-diamine ligand->mixing1 solvent1 Anhydrous DCM solvent1->mixing1 evaporation Remove Solvent in Vacuo mixing1->evaporation precatalyst Pre-catalyst evaporation->precatalyst substrate Ketone Substrate mixing2 Stir and Heat (e.g., 80 °C) precatalyst->mixing2 substrate->mixing2 solvent2 Anhydrous i-PrOH solvent2->mixing2 base Base (e.g., KOH in i-PrOH) base->mixing2 reaction_mixture Reaction Mixture mixing2->reaction_mixture quench Quench with H₂O reaction_mixture->quench filtration Filter through Silica quench->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Pure Chiral Alcohol chromatography->product analysis GC/NMR (Conversion) Chiral HPLC/GC (ee) product->analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Proposed Catalytic Cycle Diagram

catalytic_cycle catalyst Active Ru-H Catalyst (16e⁻) substrate_complex Ru-H-Ketone Complex catalyst->substrate_complex + Ketone transition_state Hydride Transfer Transition State substrate_complex->transition_state product_complex Ru-Amido-Alcohol Complex transition_state->product_complex ru_amido Ru-Amido Complex (16e⁻) product_complex->ru_amido - Chiral Alcohol ru_amido->catalyst + i-PrOH - Acetone

Caption: Proposed Catalytic Cycle for ATH.

Application Notes and Protocols: N1-Benzyl-N1-methylpropane-1,3-diamine in the Preparation of Platinum Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential anticancer applications of platinum(II) complexes featuring the N1-Benzyl-N1-methylpropane-1,3-diamine ligand. The protocols detailed below are based on established methodologies for the preparation of analogous platinum compounds and their subsequent biological evaluation.

Introduction

Platinum-based drugs, such as cisplatin and carboplatin, are cornerstones of cancer chemotherapy. Their mechanism of action primarily involves binding to nuclear DNA, which subsequently inhibits DNA replication and transcription, ultimately leading to apoptotic cell death.[1][2] Research into new platinum complexes aims to overcome challenges such as drug resistance and severe side effects. The use of N-substituted diamine ligands, like this compound, offers a strategy to modulate the lipophilicity, cellular uptake, and DNA-binding properties of the resulting platinum complexes, potentially leading to improved therapeutic profiles.[3][4]

Data Presentation

The cytotoxic activity of platinum(II) complexes is a key indicator of their potential as anticancer agents. While specific data for the this compound platinum complex is not available in the cited literature, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for closely related N-benzylated diamine platinum(II) complexes against various human cancer cell lines, providing a benchmark for expected activity.

Table 1: Cytotoxicity of Representative N-Benzylated Diamine Platinum(II) Complexes

Complex/DrugCancer Cell LineCancer TypeIC₅₀ (µM)
(R,R)-4F-Ph/iProp-PtCl₂ MCF-7Breast AdenocarcinomaNot specified, but identified as most active
MDA-MB-231Breast AdenocarcinomaNot specified, but identified as most active
LNCaP/FGCProstate CancerNot specified, but identified as most active
cis-[Pt(NH₃)₂(1-methyl-4-nitropyrazole)₂] A549Lung Carcinoma~25
MCF-7Breast Adenocarcinoma~20
ES-2Ovarian Carcinoma~15
trans-[Pt(NH₃)₂(1-methyl-4-nitropyrazole)₂] A549Lung Carcinoma~10
MCF-7Breast Adenocarcinoma~8
ES-2Ovarian Carcinoma~5
Cisplatin (Reference) A549Lung Carcinoma~12
MCF-7Breast Adenocarcinoma~18
ES-2Ovarian Carcinoma~10

Data is compiled from studies on analogous N-benzylated diamine and other substituted diamine platinum complexes to provide a representative outlook.[5][6]

Experimental Protocols

Protocol 1: Synthesis of Dichloro(this compound)platinum(II)

This protocol is adapted from the synthesis of analogous N-benzyl-1,3-propanediamine platinum complexes.[3]

A. Synthesis of the Ligand: this compound

  • To a solution of N-methylpropane-1,3-diamine (40 mmol) in ethanol (20 mL), slowly add benzyl chloride (20 mmol) over 8 hours with continuous stirring.

  • Maintain the reaction mixture at room temperature and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue using silica gel column chromatography with a mobile phase of dichloromethane/methanol (9:1) to isolate the this compound ligand.

B. Synthesis of the Platinum(II) Complex

  • Dissolve the purified this compound ligand (1 mmol) in water (10 mL).

  • In a separate flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1 mmol) in water (20 mL).

  • Slowly add the ligand solution to the K₂[PtCl₄] solution with constant stirring.

  • Stir the reaction mixture at room temperature for 48 hours.

  • The resulting precipitate, dichloro(this compound)platinum(II), is isolated by filtration, washed with cold water, and dried in a desiccator.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the platinum complex in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the platinum complex at various concentrations. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the platinum complex at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence will differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10][11]

  • Cell Seeding and Treatment: Seed cells and treat with the platinum complex as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, will indicate the cell cycle phase. A sub-G1 peak is indicative of apoptotic cells.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 N-methylpropane-1,3-diamine L3 Reaction in Ethanol L1->L3 L2 Benzyl Chloride L2->L3 L4 Purification (Silica Gel) L3->L4 L5 This compound L4->L5 C2 Reaction L5->C2 C1 K2[PtCl4] in Water C1->C2 C3 Filtration & Drying C2->C3 C4 [Pt(ligand)Cl2] Complex C3->C4

Caption: Synthesis workflow for the platinum(II) complex.

Apoptosis_Assay_Workflow cluster_results Cell Populations A1 Seed Cancer Cells A2 Treat with Platinum Complex A1->A2 A3 Harvest Adherent & Floating Cells A2->A3 A4 Wash with PBS A3->A4 A5 Resuspend in Binding Buffer A4->A5 A6 Add Annexin V-FITC & PI A5->A6 A7 Incubate (15 min, RT, Dark) A6->A7 A8 Analyze by Flow Cytometry A7->A8 R1 Live A8->R1 AnnV-/PI- R2 Early Apoptotic A8->R2 AnnV+/PI- R3 Late Apoptotic/Necrotic A8->R3 AnnV+/PI+ R4 Necrotic A8->R4 AnnV-/PI+ Platinum_Signaling_Pathway Pt_Complex Platinum Complex Cell_Uptake Cellular Uptake Pt_Complex->Cell_Uptake DNA_Binding DNA Adduct Formation Cell_Uptake->DNA_Binding Replication_Block Replication Inhibition DNA_Binding->Replication_Block Transcription_Block Transcription Inhibition DNA_Binding->Transcription_Block DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_Binding->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Block->Apoptosis DNA_Damage_Response->Apoptosis DNA_Damage_Response->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

Application of Chiral Diamines in Asymmetric Synthesis: A Focus on N-Sulfonylated Diamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a wide array of metal-catalyzed enantioselective transformations.[1] Their prevalence in pharmaceutical and fine chemical industries stems from their ability to induce high levels of stereocontrol in the synthesis of enantiomerically pure compounds.[1] While a direct application of N1-Benzyl-N1-methylpropane-1,3-diamine in asymmetric synthesis is not extensively documented in current literature, the principles of its potential use can be effectively illustrated through the well-established applications of structurally related and widely employed chiral diamines.

This document provides detailed application notes and protocols for a representative chiral diamine, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in the asymmetric transfer hydrogenation of ketones. This reaction is a pivotal transformation in organic synthesis, yielding valuable chiral secondary alcohols.[1] The methodologies and principles described herein can serve as a foundational guide for the potential application of other chiral diamines, including this compound, in similar catalytic systems.

Application Notes: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of prochiral ketones to chiral alcohols, utilizing a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.[1][2] The catalyst system typically comprises a ruthenium precursor and a chiral diamine ligand.

The pioneering work of Noyori and others demonstrated that Ru(II) complexes of N-monosulfonated diamines, like TsDPEN, are exceptionally efficient catalysts for this transformation.[1] The mechanism is believed to involve a "metal-ligand bifunctional catalysis," where both the metal center and the amine proton of the ligand participate in the hydrogen transfer process. The chirality of the diamine ligand dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the alcohol product.

The choice of the chiral ligand, the metal precursor, the hydrogen donor, and the reaction conditions are all critical factors that influence the yield and enantioselectivity of the reaction. The N-sulfonyl group in ligands like TsDPEN enhances the acidity of the N-H proton, which is crucial for the catalytic cycle.

Key Experimental Data

The following table summarizes representative data for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, catalyzed by a Ru-TsDPEN complex. This data is compiled from typical results found in the literature to provide a comparative overview.

EntryCatalyst SystemSubstrate/Catalyst RatioHydrogen DonorYield (%)Enantiomeric Excess (ee %)Configuration
1[RuCl(p-cymene)((R,R)-TsDPEN)]100:1HCOOH/NEt₃ (5:2)>9998(R)
2[RuCl(p-cymene)((S,S)-TsDPEN)]200:1i-PrOH/KOH9597(S)

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using Formic Acid/Triethylamine

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed Ru-TsDPEN catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (7.3 mg, 0.02 mmol) in anhydrous dichloromethane (5 mL).

    • Stir the solution at room temperature for 30 minutes to form the active catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)].

  • Reaction Setup:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in the formic acid/triethylamine mixture (2 mL).

  • Hydrogenation Reaction:

    • Add the acetophenone solution to the catalyst solution under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford (R)-1-phenylethanol.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cat_prep Prepare [RuCl(p-cymene)((R,R)-TsDPEN)] in anhydrous DCM mix Mix catalyst, substrate (acetophenone), and H-donor (HCOOH/NEt3) cat_prep->mix react Stir at room temperature (4-6 hours) mix->react monitor Monitor by TLC react->monitor quench Quench with H2O monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (ee%) by chiral HPLC/GC purify->ee

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Simplified Catalytic Cycle

G Ru_H [Ru]-H (Active Catalyst) Ru_O [Ru]-O-CHR2 Ru_H->Ru_O Hydride Transfer Ketone Prochiral Ketone Ketone->Ru_O Ru_O->Ru_H Regeneration Alcohol Chiral Alcohol Ru_O->Alcohol Protonolysis H_donor Hydrogen Donor H_donor->Ru_H

Caption: Simplified catalytic cycle for transfer hydrogenation.

Conclusion

The use of chiral diamines as ligands in asymmetric catalysis is a powerful strategy for the synthesis of enantiopure molecules. While specific applications of this compound are not yet prevalent in the literature, the principles and protocols outlined in this document for the well-established TsDPEN ligand provide a strong framework for exploring its potential in asymmetric transformations. Further research into the synthesis of chiral variants of this compound and their application as ligands could open new avenues in asymmetric catalysis.

References

Application Notes and Protocols for N¹-Benzyl-N¹-methylpropane-1,3-diamine as a Potential Organocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, the specific use of N¹-Benzyl-N¹-methylpropane-1,3-diamine as an organocatalyst has not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the well-established catalytic activity of structurally similar chiral 1,3-diamine derivatives in asymmetric synthesis. These notes are intended to provide a foundational framework for researchers to explore the potential of N¹-Benzyl-N¹-methylpropane-1,3-diamine in similar organocatalytic transformations.

Introduction

Chiral diamines are a cornerstone of asymmetric organocatalysis, serving as privileged scaffolds for a variety of transformations. Their utility stems from the ability to form key intermediates such as enamines and to act as Brønsted bases or hydrogen-bond donors, thereby activating substrates and controlling the stereochemical outcome of a reaction. Bifunctional diamine catalysts, which possess both a nucleophilic amine site and a hydrogen-bond-donating group, are particularly effective in orienting substrates within a chiral environment.

N¹-Benzyl-N¹-methylpropane-1,3-diamine contains a secondary amine, a tertiary amine, and a flexible propylene backbone. While the specific compound is achiral, its derivatives, particularly chiral versions, are promising candidates for organocatalysis. Based on analogous systems, this class of diamines is expected to be effective in reactions proceeding through an enamine or iminium ion intermediate, such as Michael additions and aldol reactions.

Potential Applications in Asymmetric Organocatalysis

Based on the reactivity of similar primary-tertiary and secondary-tertiary diamines, N¹-Benzyl-N¹-methylpropane-1,3-diamine and its chiral derivatives are promising candidates for catalyzing a range of asymmetric reactions. A primary application is the enantioselective Michael addition of carbonyl compounds to nitroalkenes or other Michael acceptors.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral diamine organocatalysts can activate ketone or aldehyde donors through the formation of a nucleophilic enamine intermediate. Simultaneously, a second functional group on the catalyst, such as a thiourea, squaramide, or even a simple N-H group, can activate the Michael acceptor through hydrogen bonding. This dual activation model is key to achieving high stereoselectivity.

Data Presentation: Representative Performance of Analogous Diamine Organocatalysts

The following table summarizes typical results obtained for Michael addition reactions catalyzed by chiral bifunctional 1,3-diamine derivatives, providing a benchmark for potential studies with N¹-Benzyl-N¹-methylpropane-1,3-diamine derivatives.

Catalyst TypeMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Chiral Primary-Tertiary DiamineAcetoneIsatylidenemalononitrile101,2-Dichloroethane249399[1]
Chiral Primary-Tertiary DiamineCyclohexanonetrans-β-Nitrostyrene20Toluene488595General expectation
Bifunctional Thiourea-DiamineAcetophenonetrans-β-Nitrostyrene10Toluene249897[2]
Bifunctional Squaramide-DiamineMalonatesNitroalkenes5Dichloromethane12>95>90[3][4][5]

Experimental Protocols

The following is a generalized protocol for the asymmetric Michael addition of a ketone to a nitroalkene, which can be adapted for use with N¹-Benzyl-N¹-methylpropane-1,3-diamine or its chiral derivatives.

General Protocol for Asymmetric Michael Addition

Materials:

  • N¹-Benzyl-N¹-methylpropane-1,3-diamine derivative (or the target catalyst)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Michael donor (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)

  • Acid co-catalyst (optional, e.g., benzoic acid or camphorsulfonic acid)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the N¹-Benzyl-N¹-methylpropane-1,3-diamine derivative (0.02 mmol, 10 mol%).

  • If an acid co-catalyst is used, add it to the vial (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Add the Michael acceptor (0.2 mmol, 1.0 equiv).

  • Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).

  • Add the Michael donor (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously for the specified time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Visualizations

Catalytic Cycle of a Diamine-Catalyzed Michael Addition

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst Diamine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Michael Donor) TransitionState [Transition State] Enamine->TransitionState + Nitroalkene Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->TransitionState Iminium Iminium Intermediate TransitionState->Iminium Product Michael Adduct Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Proposed catalytic cycle for a diamine-catalyzed Michael addition.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Catalyst - Add Solvent - Add Reactants start->setup reaction Stir at Controlled Temperature setup->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup: - Quench - Extract monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Analysis: - Yield - Enantiomeric Excess (HPLC/SFC) purify->analyze end End analyze->end

Caption: General workflow for an organocatalytic Michael addition experiment.

References

Step-by-step guide for N-benzylation of N-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide for the N-benzylation of N-methylpropane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzylated diamines are important structural motifs in medicinal chemistry and materials science. The selective introduction of a benzyl group onto a diamine scaffold can significantly alter its biological activity and physicochemical properties. This document provides a detailed protocol for the selective N-benzylation of N-methylpropane-1,3-diamine to synthesize N-benzyl-N'-methylpropane-1,3-diamine. The presented methodology is based on the widely used and efficient reductive amination reaction. This method offers high selectivity for the primary amine over the secondary amine under controlled conditions, is cost-effective, and utilizes readily available reagents.[1][2]

Reaction Principle

The synthesis proceeds via a two-step, one-pot reductive amination. First, the primary amine of N-methylpropane-1,3-diamine reacts with benzaldehyde to form a Schiff base (imine) intermediate. The secondary amine is sterically hindered and less reactive under these conditions. Subsequently, the imine is selectively reduced in situ by a mild reducing agent, such as sodium borohydride, to yield the desired N-benzylated product.[3][4][5]

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
N-methylpropane-1,3-diamine≥98%Commercially Available
Benzaldehyde≥99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated solutionCommercially Available
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--
Rotary evaporator--

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylpropane-1,3-diamine (1.0 g, 11.3 mmol) in 20 mL of anhydrous methanol.

  • Aldehyde Addition: To the stirred solution, add benzaldehyde (1.2 g, 11.3 mmol, 1.0 equivalent) dropwise at room temperature.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (0.47 g, 12.4 mmol, 1.1 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until the pH is ~7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add 30 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM:MeOH) to afford the pure N-benzyl-N'-methylpropane-1,3-diamine.

Data Presentation

Table 1: Summary of a Representative N-benzylation Reaction

ParameterValue
Reactants
N-methylpropane-1,3-diamine1.0 g (11.3 mmol)
Benzaldehyde1.2 g (11.3 mmol)
Sodium Borohydride0.47 g (12.4 mmol)
Solvent
Methanol20 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time6 hours
Product
Product NameN-benzyl-N'-methylpropane-1,3-diamine
Theoretical Yield2.01 g
Actual Yield(To be determined experimentally)
% Yield(To be determined experimentally)
Analytical Data
Molecular FormulaC₁₁H₁₈N₂
Molecular Weight178.27 g/mol [6]
Boiling Point118-119 °C at 4 Torr[6]

Visualizations

Diagram 1: Experimental Workflow for N-benzylation

G cluster_start Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Dissolve N-methylpropane-1,3-diamine in anhydrous Methanol add_benzaldehyde Add Benzaldehyde dropwise start->add_benzaldehyde Step 1 stir_rt Stir at Room Temperature (2h) add_benzaldehyde->stir_rt Step 2 cool Cool to 0°C (Ice Bath) stir_rt->cool Step 3 add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 Step 4 stir_warm Stir at Room Temperature (4h) add_nabh4->stir_warm Step 5 quench Quench with 1M HCl stir_warm->quench Step 6 evaporate Remove Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Column Chromatography dry->chromatography Step 7 product N-benzyl-N'-methylpropane-1,3-diamine chromatography->product Step 8

Caption: Workflow for the N-benzylation of N-methylpropane-1,3-diamine.

Disclaimer: This protocol is intended for guidance and should be adapted as necessary by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: N1-Benzyl-N1-methylpropane-1,3-diamine in the Synthesis of Potential Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl-N1-methylpropane-1,3-diamine is a substituted diamine that holds potential as a versatile building block in the synthesis of novel antineoplastic agents. Its structural features, including a flexible propanediamine linker, a lipophilic benzyl group, and a tertiary amine, make it an attractive candidate for incorporation into various pharmacophores. This document provides an overview of its potential applications in the synthesis of platinum-based anticancer agents and DNA-interactive acridine derivatives. The protocols and data presented herein are based on studies of the closely related compound, N-benzyl-1,3-propanediamine, and serve as a guide for the potential application of its N-methylated counterpart.

I. Synthesis of Platinum(II) Complexes

Platinum-based drugs, such as cisplatin, are a cornerstone of cancer chemotherapy. A common strategy to develop new platinum agents with improved efficacy and reduced side effects is to modify the ligand sphere of the platinum(II) ion. N-substituted diamines, like this compound, can serve as bidentate ligands, influencing the complex's stability, lipophilicity, and interaction with biological targets.

A. Data Presentation: Physicochemical Properties of N-benzyl-1,3-propanediamine Ligands and their Platinum(II) Complexes

While specific data for this compound derivatives is not available in the cited literature, the following table summarizes the yields for the synthesis of various N-benzyl-1,3-propanediamine ligands and their corresponding platinum(II) complexes, which can serve as a reference.[1][2]

LigandBenzyl Halide UsedLigand Synthesis Yield (%)Platinum ComplexPlatinum Complex Synthesis Yield (%)
N-Benzylpropane-1,3-diamineBenzyl chloride81[PtCl₂(N-Benzylpropane-1,3-diamine)]52
N-(2-chlorobenzyl)propane-1,3-diamine2-chlorobenzyl chloride73[PtCl₂(N-(2-chlorobenzyl)propane-1,3-diamine)]66
N-(4-chlorobenzyl)propane-1,3-diamine4-chlorobenzyl chloride71[PtCl₂(N-(4-chlorobenzyl)propane-1,3-diamine)]37
N-(4-nitrobenzyl)propane-1,3-diamine4-nitrobenzyl chloride78[PtCl₂(N-(4-nitrobenzyl)propane-1,3-diamine)]67
N-(4-methoxybenzyl)propane-1,3-diamine4-methoxybenzyl chloride69[PtCl₂(N-(4-methoxybenzyl)propane-1,3-diamine)]38
N-(3-nitrobenzyl)propane-1,3-diamine3-nitrobenzyl bromide69[PtCl₂(N-(3-nitrobenzyl)propane-1,3-diamine)]53
B. Experimental Protocols

1. Synthesis of N-benzyl-1,3-propanediamine Ligands [2]

This protocol describes a general method for the synthesis of N-monobenzylated 1,3-propanediamine derivatives. A similar approach could be adapted for the synthesis of this compound by starting with N-methyl-1,3-propanediamine.

  • Materials: 1,3-propanediamine, appropriate benzyl halide (e.g., benzyl chloride), ethanol, sodium hydroxide, dichloromethane, methanol.

  • Procedure:

    • To a solution of 1,3-propanediamine (40 mmol) in ethanol (20 mL), slowly add the corresponding benzyl halide (20 mmol) over 8 hours with stirring.

    • Continue stirring the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system.

    • Once the starting material is consumed, slowly add a saturated solution of sodium hydroxide (30 mmol) in ethanol.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel 60 G (0.2-0.5 mm) using a dichloromethane/methanol (9:1) eluent system to isolate the N-monobenzylated product.

2. Synthesis of Dichlorido(N-benzyl-1,3-propanediamine)platinum(II) Complexes [1]

  • Materials: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), N-benzyl-1,3-propanediamine ligand, deionized water.

  • Procedure:

    • Dissolve K₂[PtCl₄] (1 mmol, 0.415 g) in deionized water (5 mL).

    • In a separate flask, dissolve the appropriate N-benzyl-1,3-propanediamine ligand (1 mmol) in deionized water (5 mL).

    • Slowly add the ligand solution to the K₂[PtCl₄] solution with stirring.

    • Continue stirring the reaction mixture at room temperature for 48 hours.

    • Isolate the resulting solid product by filtration and dry it thoroughly.

C. Proposed Mechanism of Action and Workflow

The proposed mechanism of action for these platinum complexes is analogous to that of cisplatin, involving the formation of adducts with DNA, which ultimately leads to apoptosis.

G cluster_synthesis Synthesis Workflow cluster_moa Mechanism of Action Diamine N1-Benzyl-N1-methyl- propane-1,3-diamine Complex Platinum(II) Complex Diamine->Complex Reaction in H₂O Pt_salt K₂[PtCl₄] Pt_salt->Complex Cell_entry Cellular Uptake Complex->Cell_entry Aquation Aquation (Cl⁻ replacement by H₂O) Cell_entry->Aquation DNA_binding DNA Binding (Intrastrand Crosslinks) Aquation->DNA_binding Replication_inhibition Inhibition of DNA Replication & Transcription DNA_binding->Replication_inhibition Apoptosis Apoptosis Replication_inhibition->Apoptosis

Caption: Synthesis and proposed mechanism of action for platinum complexes.

II. Synthesis of Acridine-Based DNA Intercalating Agents

Acridine derivatives are known for their ability to intercalate into DNA, disrupting DNA replication and transcription, and inhibiting enzymes like topoisomerases. The diamine linker in this compound can be used to attach the acridine moiety to other functional groups or to create bis-acridine structures, which can enhance DNA binding affinity.

A. Data Presentation: Biological Activity of Acridine Derivatives

Quantitative data for acridine derivatives specifically synthesized with this compound is not available in the reviewed literature. However, the following table presents data for other 9-aminoacridine derivatives to illustrate the potential cytotoxic activity.

CompoundCell LineCTC₅₀ (µg/mL)
9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochlorideHeLa (Cervical Cancer)31.25
A-549 (Lung Cancer)36.25
9-[(4'-Chloro-3'-trifluoromethyl)phenylamino]-2-methoxyacridine hydrochlorideHeLa (Cervical Cancer)13.75
A-549 (Lung Cancer)18.75

CTC₅₀: Concentration of compound that causes 50% cell death.

B. Experimental Protocols

1. General Synthesis of 9-Anilinoacridine Derivatives

This protocol outlines the synthesis of 9-anilinoacridine derivatives from 9-chloroacridine. This compound could be used as the amine nucleophile to generate a 9-(aminoalkyl)aminoacridine derivative.

  • Materials: 9-chloroacridine, phenol, primary or secondary amine (e.g., this compound).

  • Procedure:

    • Dissolve 9-chloroacridine (0.001 mol) in phenol at 100 °C for 1 hour under a nitrogen atmosphere.

    • Add the desired amine (0.001 mol) to the reaction mixture.

    • Continue heating at 100 °C, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and isolate the product by precipitation and filtration. Further purification can be achieved by recrystallization.

C. Signaling Pathway and Experimental Workflow

The primary mechanism of action for many acridine derivatives is DNA intercalation and subsequent inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

G cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway Synthesis Synthesis of Acridine Derivative Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity DNA_binding_assay DNA Binding Studies (e.g., UV-Vis, Fluorescence) Cytotoxicity->DNA_binding_assay Topo_inhibition Topoisomerase Inhibition Assay Cytotoxicity->Topo_inhibition Acridine Acridine Derivative Intercalation DNA Intercalation Acridine->Intercalation TopoII_complex Stabilization of Topo II- DNA Cleavage Complex Intercalation->TopoII_complex DSB DNA Double-Strand Breaks TopoII_complex->DSB Cell_cycle_arrest Cell Cycle Arrest (G2/M phase) DSB->Cell_cycle_arrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Workflow and signaling pathway for acridine derivatives.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel antineoplastic agents. Based on the chemistry and biological activity of its close analogue, N-benzyl-1,3-propanediamine, it is plausible that this compound can be successfully incorporated into platinum(II) complexes and acridine derivatives to yield compounds with significant anticancer potential. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the synthesis and biological evaluation of these novel compounds. Further studies are warranted to synthesize and characterize these specific derivatives and to elucidate their precise mechanisms of action and therapeutic potential.

References

Application Notes and Protocols: Scalable Synthesis of N1-Benzyl-N1-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This document provides a detailed protocol for the scalable synthesis of N1-Benzyl-N1-methylpropane-1,3-diamine, a disubstituted diamine for research applications. The synthesis is based on a two-step process involving the reductive amination of N-benzyl-1,3-propanediamine, which can be prepared from 1,3-diaminopropane and benzaldehyde. This method is designed to be robust and scalable for producing gram quantities of the target compound for research purposes.

Introduction

Substituted diamines are important building blocks in medicinal chemistry and materials science. This compound is a useful scaffold for further chemical elaboration. The protocol described herein outlines a straightforward and scalable synthetic route. The first step involves the formation of an imine between 1,3-diaminopropane and benzaldehyde, followed by in-situ reduction to yield N-benzyl-1,3-propanediamine. The second step is the methylation of the secondary amine via reductive amination with formaldehyde. This approach offers a cost-effective and efficient means to synthesize the target compound in high purity.

Chemical Properties

A summary of the key physical and chemical properties of the target compound and related materials is provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound13910-49-1C11H18N2178.27118-119 @ 4 Torr[1]0.975[1]
N-Benzyl-1,3-propanediamine13910-48-0C10H16N2164.25--
N-Methyl-1,3-propanediamine6291-84-5C4H12N288.15139-141[2]0.844[2]

Experimental Protocols

Part 1: Synthesis of N-Benzyl-1,3-propanediamine

This procedure details the synthesis of the intermediate, N-Benzyl-1,3-propanediamine, via reductive amination of 1,3-diaminopropane with benzaldehyde.

Materials:

  • 1,3-Diaminopropane

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropane (10.0 g, 135 mmol) and methanol (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzaldehyde (14.3 g, 135 mmol) dropwise to the stirred solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and portion-wise, add sodium borohydride (5.1 g, 135 mmol) to the reaction mixture. Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Benzyl-1,3-propanediamine as an oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Part 2: Synthesis of this compound

This procedure details the final step, the methylation of N-Benzyl-1,3-propanediamine.

Materials:

  • N-Benzyl-1,3-propanediamine (from Part 1)

  • Aqueous formaldehyde (37 wt. % in H₂O)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 500 mL round-bottom flask, dissolve N-Benzyl-1,3-propanediamine (16.4 g, 100 mmol) in methanol (200 mL).

  • Add aqueous formaldehyde (8.1 mL, 110 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (4.2 g, 110 mmol) portion-wise. Caution: Hydrogen gas evolution.

  • After the addition, remove the ice bath and stir the reaction at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford pure this compound.

Logical Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G cluster_0 Part 1: Synthesis of N-Benzyl-1,3-propanediamine cluster_1 Part 2: Synthesis of this compound A 1,3-Diaminopropane + Benzaldehyde B Imine Formation (in MeOH) A->B C Reduction with NaBH4 B->C D Work-up and Isolation C->D E N-Benzyl-1,3-propanediamine D->E F N-Benzyl-1,3-propanediamine + Formaldehyde E->F Intermediate G Imine/Imminium Formation (in MeOH) F->G H Reduction with NaBH4 G->H I Work-up and Purification H->I J This compound I->J

References

Troubleshooting & Optimization

Optimizing reaction conditions for N1-Benzyl-N1-methylpropane-1,3-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N1-Benzyl-N1-methylpropane-1,3-diamine (CAS: 13910-49-1)[1][2]. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Troubleshooting Guides

The two primary routes for the synthesis of this compound are N-alkylation of N-methyl-1,3-propanediamine and reductive amination of benzaldehyde with N-methyl-1,3-propanediamine. This guide addresses common issues encountered in both methods.

N-Alkylation Route: Troubleshooting

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Troubleshooting Steps
Insufficiently reactive benzylating agent - Use benzyl bromide or benzyl iodide instead of benzyl chloride. - Consider activating the benzyl alcohol by converting it to a better leaving group, such as a tosylate or mesylate.
Inappropriate base - Ensure the base is strong enough to deprotonate the secondary amine of N-methyl-1,3-propanediamine. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). - Use a non-nucleophilic base to avoid competition with the amine as a nucleophile.
Low reaction temperature - Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential side reactions by TLC or GC-MS.
Solvent effects - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the S(_N)2 reaction.

Issue 2: Formation of Multiple Products (Over-alkylation)

Potential Cause Troubleshooting Steps
Dibenzylation of the diamine - Use a molar excess of N-methyl-1,3-propanediamine relative to the benzylating agent (e.g., 2-3 equivalents).
Alkylation of the primary amine - The primary amine of the product is also nucleophilic and can react with the benzylating agent. This is a common side reaction. Consider using a protecting group strategy for the primary amine if selectivity is a major issue.
Quaternization of the tertiary amine - Avoid high concentrations of the benzylating agent and high temperatures for extended periods.

Issue 3: Difficult Product Purification

Potential Cause Troubleshooting Steps
Similar polarity of starting materials and products - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. - Consider converting the product to its hydrochloride salt to facilitate purification by crystallization, followed by neutralization to recover the free amine.
Removal of excess N-methyl-1,3-propanediamine - Perform an aqueous workup with dilute acid (e.g., 1M HCl) to extract the basic amines into the aqueous layer. Then, basify the aqueous layer and extract the product with an organic solvent.
Reductive Amination Route: Troubleshooting

Issue 1: Low Yield of the Desired Amine

Potential Cause Troubleshooting Steps
Incomplete imine formation - Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial.[3] - A catalytic amount of acid (e.g., acetic acid) can promote imine formation.[4]
Ineffective reducing agent - Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[3]
Side reaction of the reducing agent - Add the reducing agent after the imine has had time to form. This is particularly important when using less selective reducing agents like NaBH₄.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Reduction of benzaldehyde to benzyl alcohol - Use a more chemoselective reducing agent like NaBH(OAc)₃. - Add the reducing agent portion-wise to control the reaction.
Formation of a di-benzylated product - This is less common in reductive amination compared to N-alkylation but can occur if the reaction conditions are harsh. Use stoichiometric amounts of the reactants.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both N-alkylation and reductive amination are viable routes. Reductive amination often offers better control over the selectivity, reducing the likelihood of over-alkylation which can be a significant issue in N-alkylation of diamines. However, N-alkylation may be simpler to perform if the starting materials are readily available and if purification methods are well-established for separating the desired product from potential byproducts.

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing of the amines) and visualize with a UV lamp and/or a potassium permanganate stain. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is recommended.

Q3: How can I purify the final product?

A3: The crude product can typically be purified by column chromatography on silica gel. It is advisable to add a small percentage of triethylamine to the eluent to prevent the product from streaking on the column. Alternatively, vacuum distillation can be used if the product is thermally stable and has a distinct boiling point from the impurities.[2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both benzyl halides and N-methyl-1,3-propanediamine should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Benzylating agents are lachrymatory and skin irritants. N-methyl-1,3-propanediamine is corrosive and can cause burns.[7] Ensure that all reactions are performed under an inert atmosphere if using moisture-sensitive reagents like sodium hydride.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol is a representative procedure and may require optimization.

Materials:

  • N-methyl-1,3-propanediamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-methyl-1,3-propanediamine (2.0 equivalents) and anhydrous acetonitrile.

  • Add finely ground potassium carbonate (3.0 equivalents).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine).

Protocol 2: Synthesis via Reductive Amination

This protocol is a representative procedure and may require optimization.[3][4][5][6]

Materials:

  • N-methyl-1,3-propanediamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve N-methyl-1,3-propanediamine (1.2 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound13910-49-1[1][2]C₁₁H₁₈N₂178.27118-119 @ 4 Torr[2]0.975[2]
N-methyl-1,3-propanediamine6291-84-5C₄H₁₂N₂88.15139-1410.844
Benzyl bromide100-39-0C₇H₇Br171.04198-1991.438
Benzaldehyde100-52-7C₇H₆O106.12178.11.044
Table 2: Optimization of N-Alkylation Reaction Conditions (Representative Data)
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile80665
2K₂CO₃ (3.0)Acetonitrile80675
3NaH (1.5)DMF251270
4DIPEA (2.0)Acetonitrile801255
5K₂CO₃ (3.0)DMF80480
Table 3: Optimization of Reductive Amination Reaction Conditions (Representative Data)
EntryReducing Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃ (1.5)DCM25385
2NaBH₃CN (1.5)Methanol25480
3NaBH₄ (1.5)Methanol0 to 25270
4NaBH(OAc)₃ (1.5)THF25482
5NaBH(OAc)₃ (1.2)DCM25388

Visualizations

experimental_workflow cluster_alkylation N-Alkylation Workflow cluster_reductive_amination Reductive Amination Workflow A_start Mix N-methyl-1,3-propanediamine and base in solvent A_add Add Benzyl Bromide A_start->A_add A_react Heat to Reflux A_add->A_react A_workup Aqueous Workup A_react->A_workup A_purify Column Chromatography A_workup->A_purify A_product N1-Benzyl-N1-methyl- propane-1,3-diamine A_purify->A_product R_start Mix N-methyl-1,3-propanediamine and benzaldehyde in solvent R_imine Imine Formation R_start->R_imine R_reduce Add Reducing Agent R_imine->R_reduce R_quench Quench Reaction R_reduce->R_quench R_workup Aqueous Workup R_quench->R_workup R_purify Column Chromatography R_workup->R_purify R_product N1-Benzyl-N1-methyl- propane-1,3-diamine R_purify->R_product

Caption: Comparative workflow for N-alkylation and reductive amination synthesis routes.

troubleshooting_low_yield start Low Product Yield check_reaction Is the reaction incomplete? start->check_reaction check_side_products Are there significant side products? start->check_side_products incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Side Product Formation check_side_products->side_products Yes solution1 Increase reaction time or temperature incomplete->solution1 solution3 Check reagent purity and solvent dryness incomplete->solution3 solution2 Optimize stoichiometry or use a more selective reagent side_products->solution2 side_products->solution3

References

Common side reactions in the N-alkylation of diamines and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of diamines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to this crucial synthetic transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-alkylation of diamines, providing potential causes and actionable solutions.

Issue 1: My reaction is producing a mixture of mono- and di-alkylated products, with low selectivity for the desired mono-alkylated product.

This is the most common challenge in the N-alkylation of diamines, often referred to as over-alkylation . It occurs because the mono-alkylated product is often more nucleophilic than the starting diamine, leading to a second alkylation event.

  • Potential Cause 1: Stoichiometry of Reactants.

    • Solution: Adjust the molar ratio of the diamine to the alkylating agent. Using a large excess of the diamine can statistically favor mono-alkylation. Conversely, if the di-substituted product is desired, an excess of the alkylating agent should be used.

  • Potential Cause 2: High Local Concentration of the Alkylating Agent.

    • Solution: Employ slow addition of the alkylating agent to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the electrophile, reducing the probability of the more reactive mono-alkylated product reacting further.

  • Potential Cause 3: Reaction Conditions (Solvent and Base).

    • Solution: The choice of solvent and base can significantly influence selectivity. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common for SN2 reactions. The use of sterically hindered, non-nucleophilic bases can also be beneficial. In some cases, ionic liquids have been shown to reduce over-alkylation.[1]

  • Potential Cause 4: Inherent Reactivity of the Substrates.

    • Solution 1: Use of a Protecting Group. This is a highly effective method to ensure mono-alkylation. By temporarily blocking one of the amine functionalities with a protecting group (e.g., Boc), the alkylation is directed to the unprotected nitrogen. The protecting group can be subsequently removed.[2][3][4]

    • Solution 2: Reductive Amination. This alternative method offers excellent control over mono-alkylation. The diamine is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. This method avoids the issue of the product being more reactive than the starting material.[5][6]

Issue 2: I am observing a significant amount of an intramolecular cyclization product.

Intramolecular cyclization can be a significant side reaction, especially when the diamine and the alkylating agent can form a stable 5- or 6-membered ring.

  • Potential Cause 1: Substrate Structure.

    • Solution: If the structure of your starting materials is amenable to cyclization, this will be a competing pathway. Consider modifying the synthetic route. Using a mono-protected diamine can prevent the initial N-alkylation that leads to a substrate poised for cyclization.

  • Potential Cause 2: Reaction Conditions.

    • Solution: High temperatures can sometimes favor intramolecular reactions. Running the reaction at a lower temperature may reduce the rate of cyclization relative to the desired intermolecular reaction. High dilution conditions can also favor intramolecular reactions, so running the reaction at a higher concentration may be beneficial, though this needs to be balanced with solubility and exothermicity concerns.

Issue 3: My reaction has a low or no yield of the desired product.

  • Potential Cause 1: Poor Reactivity of the Alkylating Agent.

    • Solution: Ensure the leaving group on your alkylating agent is sufficiently reactive. The general order of reactivity for alkyl halides is I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Potential Cause 2: Steric Hindrance.

    • Solution: Significant steric bulk on either the diamine or the alkylating agent can impede the reaction. If possible, consider using less sterically hindered reagents.

  • Potential Cause 3: Inappropriate Base or Solvent.

    • Solution: The base may not be strong enough to deprotonate the amine, or the reagents may not be soluble in the chosen solvent. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) and a solvent in which your starting materials are soluble.[2]

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why does it happen with diamines?

A1: Over-alkylation is the formation of di-substituted (and sometimes poly-substituted) products when mono-substitution is desired. In the context of diamines, the initial mono-alkylated product is often a more potent nucleophile than the starting diamine due to the electron-donating effect of the newly added alkyl group. This increased nucleophilicity makes it more likely to react with the remaining alkylating agent, leading to a mixture of products.

Q2: How can I completely avoid di-alkylation?

A2: The most robust method to ensure mono-alkylation is to use a mono-protected diamine, such as N-Boc-piperazine or another mono-protected symmetric diamine.[2][3][4] This strategy physically blocks one of the reactive sites, directing the alkylation to the unprotected nitrogen. After the alkylation step, the protecting group can be removed.

Q3: What is reductive amination and how does it prevent over-alkylation?

A3: Reductive amination is a two-step, often one-pot, process where a carbonyl compound (aldehyde or ketone) reacts with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[5][6] This method is highly selective for mono-alkylation because the imine formation is typically the rate-limiting step, and the resulting secondary amine is less reactive towards the carbonyl compound than the starting primary amine under the reaction conditions. It also avoids the formation of quaternary ammonium salts.[4]

Q4: Can I use an excess of the alkylating agent to achieve di-alkylation selectively?

A4: Yes, using an excess of the alkylating agent along with a suitable base will drive the reaction towards the di-substituted product. It is important to ensure that enough base is present to neutralize the acid generated during both alkylation steps.

Q5: What are some common protecting groups for amines?

A5: Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac). The choice of protecting group depends on the stability of your molecule to the deprotection conditions. The Boc group is widely used as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA in DCM).[7]

Quantitative Data Summary

The selectivity of mono-N-alkylation is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can influence the product distribution.

Table 1: Effect of Stoichiometry on the N-Alkylation of 2-Phenylethylamine with Alkyl Bromides in an Ionic Liquid

EntryAlkyl BromideAmine:Bromide RatioMono-alkylation Product Yield (%)Di-alkylation Product Yield (%)
1n-Butyl bromide1:18510
2n-Octyl bromide1:1878
3Benzyl bromide1:14055

Data adapted from a study on N-alkylation in ionic liquids, which has been shown to suppress over-alkylation.[1] The trend of increasing di-alkylation with more reactive alkylating agents like benzyl bromide is a general observation.

Table 2: Influence of Solvent on the N-Alkylation of Amines

SolventDielectric ConstantGeneral Effect on SN2 Reactions
Acetonitrile (MeCN)37.5Good
Dimethylformamide (DMF)36.7Good
Dimethyl sulfoxide (DMSO)46.7Good
Tetrahydrofuran (THF)7.6Moderate
Toluene2.4Poor

Polar aprotic solvents are generally preferred for SN2 N-alkylation reactions as they can solvate the cation while leaving the nucleophile relatively free to react. The choice of solvent can also affect the solubility of reagents and the reaction rate.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Piperazine using a Boc Protecting Group

This protocol describes the reliable synthesis of a mono-alkylated piperazine by first protecting one of the amine groups.

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask with stirring to create a suspension.

  • Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-piperazine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.

  • Purify the crude product by column chromatography on silica gel.

  • The Boc protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final mono-alkylated piperazine.[7]

Protocol 2: Reductive Amination of a Primary Amine with an Aldehyde

This is a general one-pot procedure for the synthesis of a secondary amine, which can be adapted for diamines.[5][8]

Materials:

  • Primary amine (1.0 eq.)

  • Aldehyde (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the primary amine and the aldehyde in DCE in a round-bottom flask.

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

Below are diagrams illustrating logical workflows for troubleshooting common issues in the N-alkylation of diamines.

Troubleshooting_Overalkylation start Problem: High Level of Di-alkylation check_stoichiometry Is a large excess of diamine being used? start->check_stoichiometry increase_diamine Increase diamine to 5-10 equivalents. check_stoichiometry->increase_diamine No check_addition Is the alkylating agent added slowly? check_stoichiometry->check_addition Yes increase_diamine->check_addition slow_addition Use a syringe pump for slow, controlled addition. check_addition->slow_addition No consider_alternatives Still observing di-alkylation? check_addition->consider_alternatives Yes slow_addition->consider_alternatives use_protection Use a mono-protected diamine (e.g., N-Boc). consider_alternatives->use_protection Yes reductive_amination Switch to Reductive Amination method. consider_alternatives->reductive_amination Yes solution Problem Solved: Selective Mono-alkylation use_protection->solution reductive_amination->solution

Caption: Troubleshooting workflow for over-alkylation.

Troubleshooting_Low_Yield start Problem: Low or No Product Yield check_leaving_group Check Leaving Group on Alkylating Agent start->check_leaving_group leaving_group_ok Is it reactive? (I > Br > Cl) check_leaving_group->leaving_group_ok improve_leaving_group Switch to a more reactive halide (e.g., from -Cl to -Br or -I). leaving_group_ok->improve_leaving_group No check_conditions Review Reaction Conditions leaving_group_ok->check_conditions Yes improve_leaving_group->check_conditions temp_ok Is the temperature appropriate? check_conditions->temp_ok increase_temp Increase temperature and monitor reaction. temp_ok->increase_temp No solubility_ok Are all reagents soluble in the chosen solvent? temp_ok->solubility_ok Yes increase_temp->solubility_ok change_solvent Switch to a solvent that dissolves all components (e.g., DMF). solubility_ok->change_solvent No base_ok Is the base strong enough and non-nucleophilic? solubility_ok->base_ok Yes change_solvent->base_ok change_base Use a stronger, non-nucleophilic base (e.g., K2CO3, Cs2CO3). base_ok->change_base No solution Yield Improved base_ok->solution Yes change_base->solution

References

Technical Support Center: Purification of N1-Benzyl-N1-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N1-Benzyl-N1-methylpropane-1,3-diamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product appears discolored (yellow to brown) after synthesis.

  • Question: My crude this compound is yellow/brown. What causes this discoloration and how can I remove it?

  • Answer: Discoloration in benzylamines is often due to oxidation and the formation of imine dimers or other condensation byproducts.[1][2] Exposure to air, light, and elevated temperatures can accelerate these degradation processes.

    Troubleshooting Steps:

    • Minimize Exposure: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Protect it from direct light.

    • Purification Method Selection:

      • Vacuum Distillation: This is a highly effective method for removing colored, non-volatile impurities.[1][3]

      • Column Chromatography: Silica gel chromatography can separate the desired diamine from more polar or less polar impurities.

      • Salt Crystallization: Converting the diamine to a salt (e.g., hydrochloride) can facilitate purification through crystallization, followed by liberation of the free base.[1]

Issue 2: Poor separation during column chromatography.

  • Question: I'm seeing significant tailing or overlapping peaks during silica gel chromatography of my compound. What can I do to improve separation?

  • Answer: Amines are known to interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to poor peak shape and recovery.

    Troubleshooting Steps:

    • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica and reduce tailing.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.

    • Optimize the Solvent System: Experiment with different solvent mixtures to improve the separation factor between your product and the impurities. A gradient elution might be necessary.

Issue 3: Low yield after vacuum distillation.

  • Question: I'm losing a significant amount of product during vacuum distillation. What are the potential causes and solutions?

  • Answer: Product loss during distillation can be due to decomposition at high temperatures or incomplete condensation.[4] this compound has a relatively high boiling point, which can make it susceptible to thermal degradation.[5]

    Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system is capable of achieving a low pressure (e.g., < 1 Torr) to reduce the boiling point of the compound.

    • Monitor Temperature Carefully: Use an oil bath for even heating and keep the pot temperature as low as possible while maintaining a steady distillation rate.

    • Efficient Condenser: Use a well-chilled condenser with a high surface area to ensure all the vaporized product is condensed and collected.

    • Dry the Apparatus: Make sure the distillation setup is completely dry, as moisture can interfere with the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • Starting Materials: Unreacted N-methyl-1,3-propanediamine or benzyl halide.

  • Side Products: Over-benzylated products (dibenzylated diamine) or products from side reactions of the starting materials.

  • Degradation Products: Oxidation products such as benzaldehyde or benzoic acid, and condensation products like imines.[2]

Q2: Which purification method is best for achieving high purity (>99%)?

A2: A combination of methods often yields the best results. For example, an initial vacuum distillation to remove bulk impurities and colored materials, followed by a final purification step like column chromatography or crystallization of a salt, can achieve very high purity. The choice depends on the nature of the impurities and the scale of the purification.

Q3: How should I store purified this compound?

A3: To prevent degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and refrigerated.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (%)Typical Yield (%)Key Impurities Removed
Vacuum Distillation95 - 9870 - 85High-boiling colored impurities, non-volatile salts
Column Chromatography (Silica Gel)> 9960 - 80Polar and non-polar impurities, closely related side products
Salt Crystallization (as HCl salt)> 9950 - 75Impurities with different solubility profiles as salts

Note: These values are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry. Use a magnetic stirrer in the distilling flask.

  • Procedure: a. Place the crude this compound into the distilling flask. b. Slowly apply vacuum, ensuring no bumping occurs. c. Once a stable vacuum is achieved (e.g., < 4 Torr), begin heating the flask in an oil bath.[5] d. Collect the fraction that distills at the expected boiling point (e.g., 118-119 °C at 4 Torr).[5] e. Discard any initial lower-boiling fractions and stop the distillation before high-boiling, colored impurities begin to distill.

  • Post-treatment: Store the collected liquid under an inert atmosphere.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: a. Begin eluting with a non-polar solvent system and gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol. b. Add 0.5% triethylamine to the mobile phase to prevent tailing.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TTC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Salt Crystallization and Liberation

  • Salt Formation: a. Dissolve the crude diamine in a suitable solvent like isopropanol or diethyl ether. b. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring. c. The hydrochloride salt of the diamine will precipitate.

  • Crystallization: a. Filter the precipitated salt and wash it with cold solvent. b. Recrystallize the salt from a suitable solvent system (e.g., ethanol/water mixture) to improve purity.

  • Free Base Liberation: a. Dissolve the purified salt in water. b. Basify the solution by adding a strong base like sodium hydroxide (NaOH) until the pH is > 12. c. Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate. d. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_distillation start Crude Product setup Assemble Dry Vacuum Distillation Apparatus start->setup apply_vacuum Apply Vacuum (< 4 Torr) setup->apply_vacuum heat Heat in Oil Bath apply_vacuum->heat distill Collect Fraction at 118-119 °C heat->distill stop Stop Distillation distill->stop end Purified Product stop->end

Caption: Workflow for Vacuum Distillation.

experimental_workflow_chromatography start Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient (+ 0.5% Triethylamine) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent end Purified Product remove_solvent->end

Caption: Workflow for Column Chromatography.

logical_relationship_salt_purification cluster_0 Salt Formation & Crystallization cluster_1 Free Base Liberation crude_base Crude Diamine add_hcl Add HCl Solution crude_base->add_hcl precipitate_salt Precipitate HCl Salt add_hcl->precipitate_salt recrystallize Recrystallize Salt precipitate_salt->recrystallize pure_salt Purified HCl Salt recrystallize->pure_salt dissolve_salt Dissolve Salt in Water pure_salt->dissolve_salt add_naoh Add NaOH (pH > 12) dissolve_salt->add_naoh extract Extract with Organic Solvent add_naoh->extract dry_and_evaporate Dry and Evaporate extract->dry_and_evaporate pure_base Purified Diamine dry_and_evaporate->pure_base

Caption: Logic for Purification via Salt Crystallization.

References

Troubleshooting low yield in the synthesis of N-benzyl diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yield, encountered during the synthesis of N-benzyl diamines.

Frequently Asked Questions (FAQs)

Q1: My N-benzyl diamine synthesis is resulting in a very low yield. What are the most common initial steps for troubleshooting?

Low yield is a frequent issue in N-benzyl diamine synthesis, which is often performed via reductive amination. The first step in troubleshooting is to systematically evaluate the core components of your reaction: the reactants, the reaction conditions, and the workup/purification process. Incomplete reactions, formation of side products, and loss of product during isolation are the primary culprits.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and identify issues early.[1]

Q2: I suspect side reactions are lowering my yield. What are the most common byproducts in a reductive amination synthesis of N-benzyl diamines?

Several side reactions can compete with the desired N-benzylation, reducing the overall yield. Key byproducts include:

  • Over-alkylation: The newly formed secondary amine can react again with the benzaldehyde and reducing agent, leading to a tertiary amine. This is a prominent issue, especially if reaction conditions are not optimized.[2][3]

  • Aldehyde/Ketone Reduction: The reducing agent can directly reduce the starting carbonyl compound (e.g., benzaldehyde) to its corresponding alcohol (e.g., benzyl alcohol) before it has a chance to form an imine with the diamine.[4] This is more common with strong reducing agents like sodium borohydride.[1]

  • Dibenzylated Products: If a large excess of the benzylating agent (like benzyl bromide in alternative methods) is used, or the reaction time is too long, a second benzyl group can attach to the nitrogen.[5][6]

Q3: How does my choice of reducing agent impact the reaction yield?

The choice of reducing agent is critical for the success of a one-pot reductive amination.

  • Mild/Selective Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred.[1][7] They are mild enough to selectively reduce the iminium ion intermediate while leaving the initial aldehyde or ketone untouched. NaBH₃CN is particularly effective under mildly acidic conditions (pH 4-5), which are optimal for imine formation.

  • Strong Agents: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde, leading to unwanted alcohol byproducts and lower yields of the desired amine.[1] If using NaBH₄, it is often better to perform a stepwise procedure where the imine is pre-formed before the reducing agent is added.[8]

Q4: What role do reaction conditions like solvent, temperature, and pH play?

Optimizing reaction conditions is essential for maximizing yield.

  • Solvent: The solvent affects reactant solubility and reaction rate. Common choices include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[1] For syntheses involving benzyl chloride, polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.[5]

  • Temperature: The optimal temperature varies. Some reactions work well at room temperature, while others may need heating to facilitate imine formation or cooling to control the reduction step.[1] For instance, some methods for preparing N-benzylamines specify a temperature range of 10 to 40°C.[9]

  • pH: The pH is crucial for imine formation. The reaction is often catalyzed by mild acid, which protonates the carbonyl to make it more electrophilic.[7] However, if the solution is too acidic, the amine nucleophile will be protonated into its non-nucleophilic ammonium salt, stopping the reaction.[7] A pH between 4 and 5 is often optimal for reactions using NaBH₃CN.

Q5: I'm losing a significant amount of product during workup and purification. What can I do?

Product loss during isolation is a common source of low yield. During an aqueous workup, ensure the pH is adjusted correctly to guarantee your diamine product is in the desired layer (organic or aqueous).[1] Since amines are basic, acidifying the aqueous layer can protonate the product, making it water-soluble, while basifying it will keep the free amine in the organic layer during extraction. If the product is an oil and difficult to handle, consider precipitating it as an HCl salt by adding ethereal HCl, which can then be collected by filtration.[3][10]

Q6: Could steric hindrance be the cause of my low yield?

Yes, steric hindrance can significantly impede the reaction, especially if either the diamine or the benzylating agent has bulky substituents.[11] The spatial arrangement of atoms can physically block the approach of the nucleophilic amine to the carbonyl carbon, slowing down or preventing the necessary bond formation.[11] If steric hindrance is suspected, consider switching to a more powerful coupling agent (if applicable), or using a longer spacer to reduce the steric clash.[11]

Troubleshooting Workflow & Reaction Pathways

The following diagrams illustrate a logical workflow for troubleshooting low yields and the chemical pathways involved.

G start Low Yield in N-Benzyl Diamine Synthesis check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Problem: Incomplete Reaction check_reaction->incomplete Starting material remains side_products Problem: Side Products Present check_reaction->side_products Multiple spots/ peaks observed clean_reaction Problem: Clean Conversion, Low Isolated Yield check_reaction->clean_reaction Product formed but lost after workup sol_time Increase Reaction Time incomplete->sol_time sol_temp Optimize Temperature incomplete->sol_temp sol_reagents Check Reagent Quality/ Stoichiometry incomplete->sol_reagents sol_reducing_agent Use Milder Reducing Agent (e.g., NaBH(OAc)3) side_products->sol_reducing_agent sol_ph Optimize pH (e.g., pH 4-5) side_products->sol_ph sol_stepwise Perform Stepwise Addition (Imine formation then reduction) side_products->sol_stepwise sol_overalkylation Adjust Stoichiometry (Avoid excess aldehyde) side_products->sol_overalkylation sol_workup Optimize Workup pH for Extraction clean_reaction->sol_workup sol_purification Refine Purification Method (e.g., salt precipitation, chromatography) clean_reaction->sol_purification

Caption: Troubleshooting workflow for low diamine synthesis yield.

G reactants Diamine (R-NH2) + Benzaldehyde hemiaminal Hemiaminal Intermediate reactants->hemiaminal side_prod_1 Side Product: Benzyl Alcohol reactants->side_prod_1 (from Benzaldehyde) h2o_out - H2O hemiaminal->h2o_out iminium Imine / Iminium Ion product Desired Product: N-Benzyl Diamine iminium->product side_prod_2 Side Product: Over-alkylation product->side_prod_2 + Benzaldehyde, [H] h2o_out->iminium reduction Reduction [H] reduction->iminium reduction_aldehyde Reduction [H] reduction_aldehyde->reactants

Caption: Reductive amination pathway and common side reactions.

Data on Reaction Conditions & Yield

Optimizing reaction parameters is key. The following tables summarize data from various studies, showcasing how different components can affect the outcome.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical ConditionsSelectivity AdvantagePotential IssueYield Impact
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THF[1]High selectivity for imines over carbonyls.[8]Moisture sensitive.Generally leads to higher yields by minimizing side reactions.[8]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 4-5Highly selective for the protonated iminium ion.Toxic cyanide byproduct.Excellent yields under optimized pH conditions.
Sodium Borohydride (NaBH₄)Methanol, Ethanol[1]Less expensive.Reduces aldehydes/ketones, leading to alcohol byproducts.[1]Often results in lower yields in one-pot reactions.[1]
H₂ / Catalyst (e.g., Pd/C, Ni)Methanol, Ethanol[9][12]"Green" method, avoids hydride reagents.[2]Can require pressure; potential for over-reduction.Can provide high yields but requires catalyst optimization.[3]

Table 2: Effect of Reaction Parameters on N-benzylhydroxylamine Synthesis Yield

This reaction, while not for a diamine, illustrates key principles of N-benzylation that are broadly applicable. The study aimed to suppress the formation of dibenzyl-substituted byproducts.[6]

EntryEquivalents of HydroxylamineTemperature (°C)Pressure (bar)OutcomeYield of N-benzylhydroxylamine HCl
15.0608.0Benzyl chloride completely reacted; small amount of dibenzyl impurity.76% (after recrystallization)[6]
24.0608.0Optimal amount to suppress side reaction.Not explicitly stated, but chosen as optimal.[6]
33.0608.0Significant dibenzyl byproduct and unreacted benzyl chloride."declined significantly"[6]
41.5608.0Significant dibenzyl byproduct and unreacted benzyl chloride."declined significantly"[6]

Key Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general method for the N-benzylation of a primary diamine using benzaldehyde and a mild reducing agent.

Materials:

  • Diamine (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diamine and dissolve it in the anhydrous solvent.

  • Imine Formation: Add benzaldehyde to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride portion-wise to the mixture. Caution: The reaction may be exothermic. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS until the reaction is complete.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl diamine.[1][13]

References

Technical Support Center: Selective N-Benzylation of N-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-benzylation of N-methylpropane-1,3-diamine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of products, including mono-benzylation on the primary amine (N1), the secondary amine (N3), and di-benzylation. How can I improve selectivity?

A1: Low selectivity is the most common challenge in the benzylation of N-methylpropane-1,3-diamine due to the competing reactivity of the primary (N1) and secondary (N3) nitrogen atoms. The primary amine is less sterically hindered, while the secondary amine is more nucleophilic. The outcome is highly dependent on reaction conditions.

Troubleshooting Steps:

  • Re-evaluate your benzylating agent: Bulky benzylating agents may preferentially react with the less hindered primary amine.

  • Modify the reaction temperature: Lower temperatures often favor kinetic control, potentially increasing selectivity for the more accessible primary amine.

  • Adjust stoichiometry: Using a strict 1:1 molar ratio of the diamine to the benzylating agent is crucial to minimize di-benzylation. A slight excess of the diamine can also suppress over-alkylation.

  • Consider a protecting group strategy: This is the most robust method for achieving high selectivity. Protect one amine group, perform the benzylation on the other, and then deprotect. (See Experimental Protocols).

  • Explore catalytic methods: Modern catalytic approaches, such as hydrogen auto-transfer from benzyl alcohol, can offer high selectivity under optimized conditions.[1][2]

Q2: How can I preferentially achieve mono-benzylation on the primary amine (N1)?

A2: To favor benzylation at the less sterically hindered primary amine, you should choose conditions that amplify the effect of steric hindrance over nucleophilicity.

Recommended Approaches:

  • Protecting Group Strategy: The most reliable method is to first protect the more nucleophilic secondary amine. A suitable protecting group would be one that can be selectively introduced and removed, such as a Boc group, which is typically stable to reductive amination conditions.

  • Kinetic Control: Use a highly reactive benzylating agent (e.g., benzyl bromide) at a low temperature with a non-polar solvent. This favors the reaction at the most accessible site before thermodynamic equilibrium can be reached.

  • Reagent System: The Ph2PCl/I2/imidazole reagent system has shown excellent selectivity for mono-N-alkylation of primary amines in the presence of secondary amines.[3]

Q3: My reaction is not proceeding to completion, resulting in low yield. What are the potential causes?

A3: Incomplete conversion can stem from several factors related to reagents, catalysts, or reaction conditions.

Troubleshooting Checklist:

  • Reagent Quality: Ensure the diamine and benzylating agent are pure and dry. Moisture can quench reagents, especially in methods involving hydrides.

  • Catalyst Activity (if applicable): For catalytic hydrogenations (reductive amination) or hydrogen-transfer reactions, ensure the catalyst (e.g., Pd/C) is not poisoned.[4] If using a MOF-based catalyst, confirm its structural integrity and activation.[1][2]

  • Temperature and Time: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint.

  • Solvent Choice: The solvent must be appropriate for the reaction type and fully dissolve the reactants. For reductive aminations, alcohols like methanol or ethanol are common. For hydrogen auto-transfer, toluene is often used.[1][4]

  • Mixing: Ensure adequate stirring, especially for heterogeneous catalytic reactions, to overcome mass transfer limitations.

Q4: I am observing significant di-benzylation by-product. How can this be minimized?

A4: Di-benzylation occurs when the initially formed mono-benzylated product competes with the starting diamine for the benzylating agent.

Strategies to Minimize Di-benzylation:

  • Control Stoichiometry: Use the diamine in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the benzylating agent.

  • Slow Addition: Add the benzylating agent slowly (e.g., via a syringe pump) to a solution of the diamine. This maintains a low concentration of the benzylating agent, favoring reaction with the more abundant starting material over the mono-substituted product.

  • Choice of Base: Use a bulky, non-nucleophilic base if one is required. This can minimize side reactions and may influence selectivity through steric interactions.

Data Summary: Comparison of Methodologies

The following table summarizes various approaches for N-alkylation, providing a comparative overview. Note that yields and selectivities are highly substrate- and condition-dependent.

Methodology Benzylating Agent Key Reagents/Catalyst Typical Solvent Advantage Potential Issue
Reductive Amination BenzaldehydeNaBH(OAc)₃, NaBH₃CN, or H₂/Pd-CDichloromethane, MethanolWidely applicable, mild reducing agents availablePotential for over-alkylation; catalyst poisoning
Direct Alkylation Benzyl Halide (Br, Cl)Non-nucleophilic base (e.g., DIEA)Acetonitrile, DMFSimple procedureOften poor selectivity; risk of quaternization
Hydrogen Auto-Transfer [1][2]Benzyl AlcoholPd-doped La-BDC MOFTolueneGreen (water is the only by-product), high atom economyRequires specific catalyst synthesis and higher temperatures
Protecting Group Strategy Benzaldehyde or Benzyl HalideBoc-Anhydride, then deprotection agent (e.g., TFA)Dichloromethane, DioxaneHighest selectivityAdds two steps (protection/deprotection) to the synthesis
Ph₂PCl/I₂ System [3]Benzyl AlcoholPh₂PCl, I₂, ImidazoleDichloromethaneHigh selectivity for mono-alkylationStoichiometric phosphorus by-products must be removed

Experimental Protocols & Visualizations

Method 1: Selective N1-Benzylation via Reductive Amination

This protocol focuses on the direct reductive amination of N-methylpropane-1,3-diamine with benzaldehyde, a common and effective method.

Workflow Diagram

G start_end start_end process_step process_step decision decision output output start Start reactants Dissolve Diamine & Benzaldehyde in DCM start->reactants add_reductant Add NaBH(OAc)₃ portion-wise at 0°C reactants->add_reductant react Stir at Room Temp (Monitor by TLC/GC-MS) add_reductant->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with DCM or Ethyl Acetate quench->extract dry_concentrate Dry organic layer (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Obtain N1-benzyl-N3-methyl- propane-1,3-diamine purify->product

Caption: Workflow for selective N1-benzylation via reductive amination.

Protocol Details:

  • Reagents and Materials:

    • N-methylpropane-1,3-diamine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methylpropane-1,3-diamine and anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Add benzaldehyde dropwise while maintaining the temperature at 0°C. Stir for 20 minutes.

    • Add sodium triacetoxyborohydride in small portions over 30 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-benzylated product.

Method 2: High-Selectivity N3-Benzylation via a Protecting Group Strategy

This protocol ensures benzylation occurs exclusively on the secondary amine by first protecting the primary amine with a tert-butoxycarbonyl (Boc) group.

Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection step_group step_group action action final_product final_product protect_reagents N-methylpropane-1,3-diamine + Boc₂O, TEA, DCM protect_reaction Stir at 0°C to RT protect_reagents->protect_reaction protected_intermediate Isolate Boc-protected primary amine protect_reaction->protected_intermediate benzyl_reagents Protected Intermediate + Benzyl Bromide, K₂CO₃, ACN protected_intermediate->benzyl_reagents Proceed to next step benzyl_reaction Reflux reaction benzyl_reagents->benzyl_reaction benzylated_intermediate Isolate N3-benzylated, N1-Boc-protected product benzyl_reaction->benzylated_intermediate deprotect_reagents Benzylated Intermediate + TFA in DCM benzylated_intermediate->deprotect_reagents Proceed to final step deprotect_reaction Stir at RT deprotect_reagents->deprotect_reaction final_product_node Isolate N3-benzyl-N1-methyl- propane-1,3-diamine deprotect_reaction->final_product_node

Caption: Workflow for selective N3-benzylation using a Boc-protecting group strategy.

Protocol Details:

  • Part A: Protection of the Primary Amine

    • Dissolve N-methylpropane-1,3-diamine (1 eq) and triethylamine (TEA, 1.1 eq) in DCM at 0°C.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The resulting Boc-protected amine is often pure enough for the next step.

  • Part B: Benzylation of the Secondary Amine

    • Dissolve the Boc-protected intermediate from Part A (1 eq) in acetonitrile (ACN).

    • Add potassium carbonate (K₂CO₃, 2-3 eq) and benzyl bromide (1.1 eq).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the mixture, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the fully protected diamine.

  • Part C: Deprotection

    • Dissolve the product from Part B in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize.

    • Dry the organic layer and concentrate to yield the final, selectively N3-benzylated product.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for troubleshooting common issues with selectivity.

G problem problem cause cause solution solution connector start Low Selectivity/ Mixture of Products c1 High Di-benzylation? start->c1 c2 Wrong Mono-isomer? start->c2 c3 Low Conversion? start->c3 s1a Use Diamine Excess c1->s1a s1b Slowly Add Benzylating Agent c1->s1b s2a Favor N1 (Primary): Lower Temp, Bulky Reagent c2->s2a s2b Favor N3 (Secondary): Use Protecting Group Strategy c2->s2b s3a Check Reagent Purity & Catalyst Activity c3->s3a s3b Increase Temp or Reaction Time c3->s3b

Caption: A decision tree for troubleshooting poor selectivity in N-benzylation.

References

Technical Support Center: Purification of Polar Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar diamine compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar diamine compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Question: My polar diamine is showing significant peak tailing or is not eluting from the silica gel column, even with a high concentration of polar solvent like methanol. What can I do?

Answer: This is a common issue caused by the strong interaction between the basic amine groups and the acidic silanol groups on the surface of the silica gel.[1] This can lead to irreversible adsorption, low recovery, and poor peak shape.[2] Here are several strategies to resolve this:

  • Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your compound for binding to the acidic silanol groups.[1]

    • Triethylamine (TEA): A common choice is to add 0.1-1% TEA to the eluent.[2][3]

    • Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 10%) can be used as a component of the mobile phase, typically at 1-10% of this stock solution in dichloromethane.

  • Use of an Amine-Functionalized Stationary Phase: These columns have an amine-functionalized surface that masks the acidic silanols, leading to improved peak shape and recovery for basic compounds without the need for mobile phase modifiers.[1]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral).[2]

Issue 2: My polar diamine is highly water-soluble and difficult to handle with traditional chromatography.

Question: My diamine is extremely polar and has high water solubility, making it difficult to purify using normal-phase chromatography and leading to issues with sample loading and recovery. What are my options?

Answer: For highly water-soluble and polar diamines, alternative chromatographic techniques are often more effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[4][5] It utilizes a polar stationary phase (like silica) but with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[5] Water acts as the strong solvent in HILIC.[4]

  • Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be effective, especially with the right mobile phase conditions.

    • High pH Mobile Phase: Using a high pH mobile phase (pH > 8) will suppress the ionization of the basic amine groups, making the compound less polar and more retentive on a C18 column.[6] Ensure you are using a pH-stable column.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can help to retain and separate ionic or highly polar compounds.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for the purification of basic compounds like amines.[7]

Issue 3: My diamine appears to be degrading on the silica gel column.

Question: I am observing low recovery and the presence of new, unexpected spots on my TLC after running a column, suggesting my compound is decomposing. How can I prevent this?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[2] Here are some solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica by pre-flushing the packed column with a solvent system containing a base, such as 1-2% triethylamine, before loading your sample.

  • Use of Protecting Groups: Temporarily protecting the amine functionalities can make the molecule less polar and more stable to the purification conditions. The tert-butoxycarbonyl (Boc) group is a common choice as it is generally stable to chromatography and can be removed under acidic conditions.[8][9]

  • Switch to a More Inert Stationary Phase: As mentioned previously, alumina or a bonded silica phase like diol or amine can be less harsh than bare silica gel.[2] Reversed-phase chromatography is also a good alternative as the stationary phase is non-polar.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for a completely unknown polar diamine?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to scout for a suitable solvent system. Test both normal-phase (with and without a basic modifier like TEA) and reversed-phase TLC plates. This will give you an indication of which chromatographic technique is likely to be most successful. If the compound remains at the baseline on normal-phase TLC even with polar eluents, HILIC or reversed-phase chromatography should be investigated.

Q2: How can I effectively remove water from my purified polar diamine?

A2: Many polar diamines are hygroscopic. For a compound like ethylenediamine, which forms an azeotrope with water, simple distillation is ineffective.[10] Azeotropic distillation with benzene or isopropyl ether can be used to remove water.[10] Alternatively, drying agents like molecular sieves (e.g., type 5A), potassium hydroxide (KOH), or calcium oxide (CaO) can be used, followed by fractional distillation under an inert atmosphere.[11][12] For achieving very low water content, refluxing over sodium metal followed by distillation is an option for experienced users.[11]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is beneficial when you are facing multiple challenges such as high polarity, instability on silica, and poor chromatographic performance. By converting the highly polar and basic amine groups into less polar and more stable carbamates (e.g., Boc-protected amines), the purification by standard silica gel chromatography becomes significantly easier.[8][9] This adds extra steps to your synthesis (protection and deprotection), but can result in a much higher purity final product.

Q4: Can I use distillation to purify my polar diamine?

A4: Distillation can be a viable purification method for polar diamines that are thermally stable and have a sufficiently high boiling point to be separated from impurities. Fractional distillation is often used for industrial-scale purification of compounds like hexamethylenediamine.[6][13] However, for many complex or heat-sensitive diamines developed in a research setting, chromatographic methods are more suitable.

Data Presentation

Purification MethodCompound ExampleStationary PhaseMobile Phase/ConditionsTypical RecoveryTypical PurityReference(s)
Normal-Phase with Modifier N-Boc-N-methylethylenediamineSilica GelGradient: Ethyl Acetate in Hexane with 0.5-1.0% TEA>80%>95%[14]
Boc-Protection then Chromatography 1,4-phenylenediamineSilica GelNot specified81.5-89.1%>97% (mono-protected)[8]
Reversed-Phase HPLC Ethylenediamine (derivatized)C18 (ODS)Methanol/Water (65:35)~100%High[15]
HILIC Polar PharmaceuticalsSilicaAcetonitrile/Water gradientGoodHigh[4]
Distillation HexamethylenediamineN/AFractional distillationHigh>99.6%[11]

Experimental Protocols

Protocol 1: Mono-Boc Protection of a Diamine for Purification

This protocol is a general method for the selective mono-protection of a symmetrical diamine, which can then be purified by standard silica gel chromatography.

  • Preparation of Diamine Monohydrochloride:

    • In a fume hood, cool a flask containing anhydrous methanol to 0 °C.

    • Add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled methanol with stirring.

    • Carefully add the diamine (1 equivalent) to this solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes. A white precipitate of the monohydrochloride salt may form.

  • Boc Protection:

    • To the mixture from the previous step, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove the di-Boc protected byproduct.

    • Basify the aqueous layer to a pH > 12 with a strong base such as NaOH.

    • Extract the mono-Boc protected diamine into an organic solvent like dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-Boc protected diamine.

  • Purification:

    • The crude product can now be purified by standard silica gel flash chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HILIC Purification of a Highly Polar Amine

This protocol provides a general workflow for purifying a highly polar, water-soluble amine using HILIC.

  • Column Selection and Equilibration:

    • Select a HILIC stationary phase (e.g., bare silica, amide, or diol).

    • Equilibrate the column with the initial mobile phase conditions, which will be a high percentage of organic solvent (e.g., 95% acetonitrile) and a low percentage of aqueous buffer (e.g., 5% water with 10 mM ammonium formate). Equilibration times for HILIC can be longer than for reversed-phase, so ensure the column is fully equilibrated.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. If the sample is only soluble in water, dissolve it in a minimal amount of water and then dilute with acetonitrile to a high organic percentage.

  • Chromatographic Separation:

    • Inject the sample onto the equilibrated column.

    • Run a gradient by increasing the percentage of the aqueous strong solvent. For example, a gradient from 5% to 40% aqueous buffer over 15-20 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the pure fractions.

    • Combine the pure fractions and remove the solvent. Note that removing water from the fractions can be time-consuming, and lyophilization (freeze-drying) may be required.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_scouting Method Scouting (TLC) cluster_purification Purification Strategy cluster_final Final Product crude Crude Polar Diamine tlc_np Normal-Phase TLC (+/- TEA) crude->tlc_np tlc_rp Reversed-Phase TLC crude->tlc_rp normal_phase Normal-Phase Chromatography (with basic modifier) tlc_np->normal_phase Good Rf and spot shape protection Boc Protection tlc_np->protection Streaking or Rf = 0 hilic HILIC tlc_rp->hilic Rf = 0 reversed_phase Reversed-Phase Chromatography tlc_rp->reversed_phase Good Rf pure_product Pure Polar Diamine normal_phase->pure_product boc_purify Chromatography of Boc-Protected Diamine protection->boc_purify deprotection Deprotection boc_purify->deprotection deprotection->pure_product hilic->pure_product reversed_phase->pure_product

Caption: Workflow for selecting a purification method for polar diamines.

troubleshooting_logic start Poor peak shape on normal-phase silica? add_modifier Add basic modifier (e.g., 0.5% TEA) start->add_modifier Yes consider_alt_method Consider alternative method start->consider_alt_method No check_shape Peak shape improved? add_modifier->check_shape problem_solved Problem Resolved check_shape->problem_solved Yes alt_stationary_phase Use alternative stationary phase (Amine-functionalized silica or Alumina) check_shape->alt_stationary_phase No alt_stationary_phase->problem_solved hilic HILIC consider_alt_method->hilic reversed_phase Reversed-Phase consider_alt_method->reversed_phase boc_protection Boc-Protection Strategy consider_alt_method->boc_protection hilic->problem_solved reversed_phase->problem_solved boc_protection->problem_solved

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Removing unreacted starting materials from N1-Benzyl-N1-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted starting materials from N1-Benzyl-N1-methylpropane-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

The primary challenge arises from the potential for a complex mixture in the crude product. The target molecule itself contains both a tertiary and a primary amine functional group. The synthesis can leave behind unreacted starting materials which include primary and secondary amines. Some of these impurities have physical properties, such as boiling points, that are close to each other, complicating separation by distillation. Furthermore, the basic nature of all amine compounds present can lead to difficulties in purification by standard silica gel chromatography, often causing streaking and poor separation.[1][2]

Q2: What are the most common unreacted starting materials and side-products I should expect?

Depending on the synthetic pathway, common impurities may include:

  • Benzylamine (Primary Amine)

  • 1,3-Diaminopropane (Primary Diamine)

  • N-methyl-1,3-propanediamine (Contains Primary and Secondary Amine groups)

  • Over-alkylated products or other side-products from the reaction.

Q3: How do I choose the most effective purification method?

The optimal strategy depends on the scale of the reaction and the specific impurities present. A multi-step approach is often the most effective.

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification and for separating components with significantly different boiling points.[1]

  • Acid-Base Extraction: Highly effective for separating the amine product from any non-basic or neutral impurities. It can also be used to wash away highly water-soluble starting materials.[3]

  • Flash Column Chromatography: Best for achieving very high purity on a smaller scale. Special considerations, such as using an amine-deactivated stationary phase or a modified eluent, are necessary for good results.[2]

Physicochemical Data for Separation

A successful purification strategy relies on understanding the physical properties of the target compound and potential impurities.

Compound NameAmine Type(s)Molecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound Tertiary, Primary178.27118-119 @ 4 TorrNot readily available
BenzylaminePrimary107.15~185[4][5][6][7]Miscible[4][6][8]
1,3-DiaminopropanePrimary74.13~140[9][10]Soluble / Miscible[9][11][12]
N-methyl-1,3-propanediaminePrimary, Secondary88.15139-141[13]Not readily available

Troubleshooting Guide

Issue: My crude product is a complex mixture. Where do I begin?

  • Recommended First Step: Start with a liquid-liquid acid-base extraction. Dissolve your crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid like 1M HCl.[3] This will protonate all amine compounds, moving them to the aqueous layer and leaving non-basic impurities behind. After separation, the aqueous layer can be basified (e.g., with NaOH) and the free amines re-extracted into an organic solvent. This provides a cleaner, amine-only mixture for further purification.

Issue: Fractional distillation is yielding poor separation.

  • Possible Cause 1: Insufficient Column Efficiency. Your fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).

  • Possible Cause 2: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, smearing the separation between fractions.

    • Solution: Ensure all joints are properly sealed and that your vacuum pump is stable and can achieve a sufficiently low pressure. A pressure of 4 Torr or lower is recommended for the target product.[14]

Issue: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: Strong Acid-Base Interaction. The basic amine groups in your compounds are interacting strongly with the acidic silanol groups on the surface of the silica gel, preventing clean elution.[2]

    • Solution 1: Modify the Eluent. Add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine or a few drops of aqueous ammonia in the solvent system will neutralize the active sites on the silica and improve peak shape.[2]

    • Solution 2: Use a Deactivated Stationary Phase. For very challenging separations, consider using an amine-functionalized silica gel column (KP-NH), which is specifically designed to minimize these interactions.[2]

Issue: An emulsion formed during my acid-base extraction.

  • Possible Cause: The amine salts formed can act as surfactants, stabilizing an emulsion between the organic and aqueous layers. Vigorous shaking aggravates this issue.

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a small amount of saturated aqueous NaCl (brine), which increases the ionic strength of the aqueous phase and helps force the separation of layers.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed to separate the target product from starting materials with significantly different boiling points, such as Benzylamine.

  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a manometer and a cold trap.

  • Procedure: a. Place the crude amine mixture into the distillation flask with a magnetic stir bar. b. Slowly reduce the pressure to the target vacuum (e.g., ~4 Torr). c. Begin heating the distillation flask gently using a heating mantle. d. Collect the initial fractions, which will likely contain lower-boiling point impurities. e. Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the target temperature and pressure (e.g., 118-119 °C at 4 Torr for the desired product).[14] f. Once the desired fraction is collected, stop heating and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Acid-Base Extraction

This protocol is ideal for removing non-basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Cap the funnel and gently invert it several times, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains the protonated amines) into a clean flask.

  • Repeat: Repeat the acid wash on the organic layer 1-2 more times to ensure all amines are extracted. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This will deprotonate the amine salts, causing the free amines to separate out.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel and extract the free amines back into a fresh portion of organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine mixture.

Protocol 3: Flash Column Chromatography

This protocol is for high-purity separation on a smaller scale.

  • Eluent Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of ethyl acetate in hexanes. Crucially, add 1% triethylamine (TEA) to this mixture to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the amine mixture in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin running the column with the prepared eluent, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualized Workflows

G cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Removes non-basic impurities) Crude->Extraction Step 1 Distillation Fractional Vacuum Distillation Extraction->Distillation For large scale Chromatography Flash Chromatography (High Purity Separation) Extraction->Chromatography For high purity / small scale Purity Purity Analysis (GC-MS, NMR) Distillation->Purity Chromatography->Purity Product Pure this compound Purity->Product

Caption: General workflow for the purification of this compound.

G Start Running Silica Gel Column Problem Is there streaking or tailing on TLC/column? Start->Problem Solution1 Add 0.5-2% Triethylamine or Ammonia to Eluent Problem->Solution1 Yes GoodSep Clean Separation Achieved Problem->GoodSep No Solution1->GoodSep BadSep Separation still poor Solution1->BadSep Solution2 Use Amine-Functionalized Silica (NH-Silica) Solution2->GoodSep BadSep->Solution2 Try Alternative

Caption: Troubleshooting guide for amine purification by flash column chromatography.

References

Stability issues of N1-Benzyl-N1-methylpropane-1,3-diamine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N1-Benzyl-N1-methylpropane-1,3-diamine under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability issue for this compound is the potential for N-debenzylation, which is the cleavage of the bond between the nitrogen and the benzyl group. This can be initiated under several conditions, including catalytic hydrogenation, strongly acidic or basic environments, and in the presence of certain oxidizing agents.

Q2: Under what specific conditions is N-debenzylation likely to occur?

N-debenzylation can be a significant side reaction under the following conditions:

  • Catalytic Hydrogenation: While a common method for intentionally removing benzyl protecting groups (e.g., using Pd/C and H₂), incidental debenzylation can occur if these reagents are used in other reaction steps. The presence of acid can facilitate this process.

  • Strong Acids: Exposure to strong acids, such as trifluoroacetic acid (TFA) or mineral acids, can lead to the cleavage of the N-benzyl bond.

  • Oxidizing Agents: Certain oxidizing agents, including ceric ammonium nitrate (CAN) and N-iodosuccinimide (NIS), can induce oxidative debenzylation.

  • Strong Bases: In some instances, strong bases like potassium tert-butoxide (KOtBu) in DMSO, particularly in the presence of oxygen, may promote debenzylation.

Q3: Can this compound degrade through other pathways?

Yes, beyond debenzylation, other potential degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products, especially in the presence of strong oxidants.

  • Reaction with Chlorinating Agents: Benzylamines can degrade in the presence of chlorine or chloramine, which may lead to the formation of aldehydes and lower-order amines.

Q4: How should I handle and store this compound to ensure its stability?

To maintain the integrity of the compound, it is recommended to:

  • Store it in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from heat, sparks, and open flames.

  • Avoid contact with incompatible materials such as strong acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[1]

Troubleshooting Guides

Issue 1: Unexpected Debenzylation During a Reaction

Symptoms:

  • Formation of N-methylpropane-1,3-diamine as a byproduct.

  • Presence of toluene or other benzyl-derived impurities.

  • Reduced yield of the desired N-benzylated product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Use of Catalytic Hydrogenation Conditions Avoid using reagents like Palladium on carbon (Pd/C) and a hydrogen source if debenzylation is not desired. If a reduction is necessary, consider alternative reducing agents that are less likely to affect the N-benzyl group.
Presence of Strong Acid Buffer the reaction mixture to maintain a neutral or mildly basic pH. If an acidic catalyst is required, consider using a weaker Lewis acid or a solid-supported acid catalyst that can be easily removed.
Use of Strong Oxidizing Agents If an oxidation reaction is being performed on another part of the molecule, choose a selective oxidant that is known not to cleave N-benzyl groups under the reaction conditions.
Issue 2: Poor Selectivity in Acylation or Alkylation Reactions

Symptoms:

  • Formation of a mixture of products acylated or alkylated at the primary amine, the tertiary amine, or both.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Similar Reactivity of the Two Nitrogen Atoms The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. To favor reaction at the primary amine, consider using a bulky acylating or alkylating agent. Running the reaction at a lower temperature can also enhance selectivity.
Over-alkylation or Di-acylation Use a stoichiometric amount of the alkylating or acylating agent (or a slight excess of the diamine). Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple additions.
Basic Conditions The diamine itself is basic and can act as a proton scavenger. If an additional base is required, use a non-nucleophilic base like triethylamine or diisopropylethylamine to avoid competition with the substrate.

Data Presentation

Currently, specific quantitative data on the degradation rate of this compound under various pH and temperature conditions is not extensively available in published literature. Researchers are advised to experimentally determine the stability of the compound under their specific reaction conditions if precise data is required. A general summary of incompatibilities is provided below.

Incompatible Reagent ClassPotential Outcome
Strong AcidsN-Debenzylation, salt formation
Strong Oxidizing AgentsN-Debenzylation, N-oxidation
Acid Chlorides / AnhydridesAcylation at one or both nitrogen atoms
Catalytic Hydrogenation ReagentsN-Debenzylation
Carbon DioxideFormation of carbamates

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol outlines a general method for determining the stability of this compound under specific reaction conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., THF, DCM, Acetonitrile)

  • The reagent or condition to be tested (e.g., specific acid, base, oxidant, temperature)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Analytical instruments (e.g., HPLC, GC-MS, NMR)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration.

  • In separate vials, subject aliquots of the stock solution to the different conditions you wish to test (e.g., varying pH, temperature, or addition of a specific reagent).

  • At regular time intervals, withdraw a small sample from each vial.

  • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the samples by a suitable analytical method (e.g., HPLC, GC-MS, or NMR) to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the concentration of the starting material over time to determine the degradation rate under each condition.

Visualizations

degradation_pathways This compound This compound debenzylation Debenzylation This compound->debenzylation H2/Pd/C, Strong Acid, Oxidizing Agent oxidation Oxidation This compound->oxidation Oxidizing Agent acylation Acylation This compound->acylation Acylating Agent product1 N-Methylpropane-1,3-diamine + Benzyl derivatives debenzylation->product1 product2 N-Oxide oxidation->product2 product3 Acylated Diamine acylation->product3

Caption: Potential degradation and reaction pathways.

troubleshooting_workflow start Experiment with This compound issue Encountering Stability Issue? start->issue debenzylation Debenzylation Observed? issue->debenzylation Yes end Successful Reaction issue->end No selectivity Poor Selectivity? debenzylation->selectivity No solution1 Avoid H2/Pd, Strong Acids, or certain Oxidants debenzylation->solution1 Yes other Other Issue? selectivity->other No solution2 Control Stoichiometry, Lower Temperature selectivity->solution2 Yes solution3 Consult Literature for Specific Side Reactions other->solution3 Yes solution1->end solution2->end solution3->end

Caption: A logical troubleshooting workflow.

References

Validation & Comparative

Comparing the Catalytic Activity of N-Substituted Propane-1,3-Diamines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Performance in the Asymmetric Mannich Reaction

A recent study by Dong et al. (2023) provides valuable insights into the catalytic performance of a newly designed 1,3-diamine derivative, catalyst 1a , in the asymmetric Mannich reaction of ketones.[1][2] The study highlights the cooperative action of the primary and tertiary amine groups within the 1,3-diamine structure.[1][2] The performance of catalyst 1a was compared with other related diamine derivatives and a previously reported cinchona-derived amine.

The results, summarized in the table below, demonstrate that the 1,3-diamine moiety is crucial for the catalytic activity.[1][2] For instance, the corresponding 1,3-amino alcohol 1f was found to be an inefficient catalyst.[1][2] Notably, the reaction catalyzed by the 1,3-diamine derivative 1a in the presence of acids proceeded faster and with higher enantioselectivity than the reaction catalyzed by the cinchona-derived amine under similar conditions.[1][2]

Catalyst/AmineAdditiveSolventTime (h)Yield (%)ee (%)
1a TFA (1.1 eq)Toluene249592
1a TFA (1.1 eq), (BnO)₂PO₂H (0.1 eq)Toluene249896
1b TFA (1.1 eq), (BnO)₂PO₂H (0.1 eq)Toluene247585
1c TFA (1.1 eq), (BnO)₂PO₂H (0.1 eq)Toluene248890
Cinchona-derived amineTFA (1.1 eq)Toluene489088
1f (Amino alcohol)TFA (1.1 eq), (BnO)₂PO₂H (0.1 eq)Toluene48<10N/A

Data sourced from Dong, J., et al. (2023).[1][2]

Experimental Protocols

A detailed experimental protocol for the asymmetric Mannich reaction catalyzed by 1,3-diamine derivatives is provided below, based on the work of Dong et al. (2023).[1][2]

General Procedure for the Asymmetric Mannich Reaction

To a solution of the ketone (0.3 mmol) and the imine (0.2 mmol) in toluene (1.0 mL) were added the 1,3-diamine catalyst (10 mol %) and trifluoroacetic acid (TFA, 1.1 equivalents). The reaction mixture was stirred at room temperature for the time indicated in the table. After completion of the reaction (monitored by TLC), the mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Mannich product. The enantiomeric excess (ee) was determined by chiral HPLC analysis.

Catalytic Cycle and Workflow

The proposed catalytic cycle for the asymmetric Mannich reaction catalyzed by a 1,3-diamine derivative involves the formation of an enamine intermediate from the ketone and the primary amine of the catalyst. The tertiary amine, after being protonated by the acid, acts as a proton source and a bulky group to control the stereochemistry of the subsequent addition to the imine.

Catalytic_Cycle cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst 1,3-Diamine Catalyst (1a) Catalyst->Enamine Transition_State Diastereomeric Transition State Enamine->Transition_State Imine Imine Imine->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex Stereoselective C-C bond formation Product_Catalyst_Complex->Catalyst Product Mannich Product Product_Catalyst_Complex->Product - Catalyst

Proposed catalytic cycle for the asymmetric Mannich reaction.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Reactants Combine Ketone, Imine, Catalyst, and Acid in Toluene Start->Reactants Stir Stir at Room Temperature Reactants->Stir Monitor Monitor Reaction by TLC Stir->Monitor Workup Concentrate and Purify by Column Chromatography Monitor->Workup Reaction Complete Analysis Characterize Product and Determine ee by HPLC Workup->Analysis End End Analysis->End

A typical experimental workflow for the asymmetric Mannich reaction.

Discussion and Conclusion

The presented data underscores the potential of N-substituted propane-1,3-diamines as effective catalysts in asymmetric synthesis. The structure of the diamine, particularly the nature of the N-substituents, plays a critical role in determining both the reactivity and the enantioselectivity of the catalyzed reaction.

While no direct experimental data for the catalytic activity of N1-Benzyl-N1-methylpropane-1,3-diamine was found in the surveyed literature, some inferences can be drawn based on its structure. This diamine possesses both a primary amine, which can form the key enamine intermediate, and a tertiary amine with N-benzyl and N-methyl substituents. The presence of the benzyl group could introduce beneficial steric hindrance, potentially influencing the facial selectivity of the electrophilic attack on the enamine. The methyl group, being less bulky, would modulate the steric environment around the tertiary nitrogen.

It is plausible that this compound could function as a catalyst in reactions like the asymmetric Mannich reaction. However, its effectiveness compared to catalyst 1a and other diamines would depend on the interplay of steric and electronic factors of the N-substituents in the transition state. Further experimental investigation is required to fully elucidate the catalytic potential of this compound and to optimize its performance in asymmetric transformations. Researchers and drug development professionals are encouraged to consider this and other novel N-substituted propane-1,3-diamines as potentially valuable additions to the catalyst toolbox for asymmetric synthesis.

References

A Comparative Guide to Platinum Complex Formation: N1-Benzyl-N1-methylpropane-1,3-diamine and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of platinum complexes formed with N1-Benzyl-N1-methylpropane-1,3-diamine and other relevant ligands. The objective is to evaluate their potential as anticancer agents by examining their synthesis, cytotoxicity, and underlying mechanisms of action. Due to the limited availability of direct comparative studies on the N1-methylated title compound, this guide leverages data from closely related N-benzyl-1,3-propanediamine and N-benzyl-1,2-ethanediamine derivatives to provide a comprehensive overview.

Synthesis of Platinum(II) Complexes

The synthesis of platinum(II) complexes with N-substituted diamine ligands is a well-established process. The general methodology involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the desired diamine ligand in an aqueous solution. This ligand substitution reaction typically proceeds at room temperature with good yields.

A study by de Almeida et al. outlines the synthesis of seven new platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives. The reaction involves the slow addition of an aqueous solution of the ligand to an aqueous solution of K₂[PtCl₄], followed by stirring for 48 hours at room temperature. The resulting platinum complex precipitates out of the solution and can be isolated by filtration[1]. The yields for these complexes ranged from 34% to 67%[1].

Alternative Ligands: For comparison, platinum complexes with other diamine ligands such as 1,2-diaminocyclohexane (the ligand in Oxaliplatin) and simple alkyl-substituted 1,2-ethanediamines and 1,3-propanediamines are also synthesized through similar aqueous substitution reactions. The choice of ligand can significantly influence the resulting complex's stability, solubility, and biological activity.

Comparative Performance Data

Quantitative data on the cytotoxic activity of platinum complexes is crucial for evaluating their potential as anticancer drugs. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Complex/DrugA549 (Lung Carcinoma) IC₅₀ (µM)B16-F1 (Melanoma) IC₅₀ (µM)B16-F10 (Metastatic Melanoma) IC₅₀ (µM)MDA-MB-231 (Breast Adenocarcinoma) IC₅₀ (µM)
[Pt(N-benzyl-ethylenediamine)(oxalate)]> 502.6 ± 0.11.8 ± 0.24.3 ± 0.3
[Pt(N-(2-chlorobenzyl)-ethylenediamine)(oxalate)]11.2 ± 0.81.1 ± 0.11.0 ± 0.11.5 ± 0.1
[Pt(N-(4-chlorobenzyl)-ethylenediamine)(oxalate)]20.5 ± 1.51.5 ± 0.11.2 ± 0.12.1 ± 0.2
Cisplatin3.5 ± 0.20.8 ± 0.10.6 ± 0.11.2 ± 0.1
Carboplatin> 5015.2 ± 1.112.5 ± 0.9> 50

Data extracted from Fontes et al.[2]. The study also included data for normal cell lines (BHK-21 and CHO), showing the platinum-oxalate complexes to have lower toxicity than cisplatin.

From this data, it is evident that the introduction of a benzyl group on the diamine ligand can result in platinum complexes with significant cytotoxic activity, in some cases approaching that of cisplatin and far exceeding that of carboplatin against certain cell lines[2]. The substitution on the benzyl ring also modulates the cytotoxic profile[2].

Mechanism of Action: DNA Binding and Cellular Response

The primary mechanism of action for many platinum-based anticancer drugs is their interaction with DNA. Upon entering a cancer cell, the chloride ligands of the platinum complex are hydrolyzed, allowing the platinum to form covalent bonds with the nitrogen atoms of purine bases in the DNA, primarily guanine. This leads to the formation of DNA adducts, which cause kinks in the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death).

While specific DNA binding studies for the this compound platinum complex are not available, the presence of the bulky benzyl group is hypothesized to influence the nature of the DNA adducts formed and may introduce additional interactions, such as intercalation between DNA base pairs. This could potentially lead to a different spectrum of activity or help overcome resistance mechanisms that affect cisplatin.

Experimental Protocols

Synthesis of N-Benzyl-1,3-propanediamine Ligands

This protocol is adapted from de Almeida et al.[1].

  • To a solution of 1,3-propanediamine (40 mmol) in ethanol (20 mL), the corresponding benzyl halide (20 mmol) is added slowly over 8 hours.

  • The reaction mixture is stirred for 48 hours at room temperature.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • A saturated solution of sodium hydroxide (30 mmol) in ethanol is then slowly added.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a 9:1 dichloromethane/methanol eluent.

Synthesis of Dichloroplatinum(II) Complexes

This protocol is also adapted from de Almeida et al.[1].

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1 mmol) is dissolved in 5 mL of water.

  • The N-benzyl-1,3-propanediamine derivative (1 mmol) is dissolved in 5 mL of water.

  • The ligand solution is added slowly to the K₂[PtCl₄] solution.

  • The mixture is stirred for 48 hours at room temperature.

  • The resulting precipitate, the platinum complex, is isolated by filtration and dried.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the platinum complexes for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT is added to each well.

  • The plates are incubated for a further 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ values are determined from the dose-response curves.

Visualizations

Synthesis_of_Platinum_Complex K2PtCl4 K₂[PtCl₄] Stirring Stirring (48h) Room Temperature K2PtCl4->Stirring Ligand N¹-Benzyl-N¹-methylpropane-1,3-diamine Ligand->Stirring Solvent Water Solvent->Stirring Complex [Pt(N¹-Benzyl-N¹-methylpropane-1,3-diamine)Cl₂] Stirring->Complex Precipitation Filtration Filtration & Drying Complex->Filtration Product Final Platinum Complex Filtration->Product

Caption: Synthetic pathway for the formation of the platinum complex.

Platinum_Complex_MoA cluster_cell Cancer Cell Pt_Complex_ext Platinum Complex Pt_Complex_int Aquated Platinum Complex Pt_Complex_ext->Pt_Complex_int Hydrolysis (Cl⁻ loss) DNA Nuclear DNA Pt_Complex_int->DNA Covalent Binding DNA_Adduct DNA Adducts Pt_Complex_int->DNA_Adduct Replication_Block Replication & Transcription Inhibition DNA_Adduct->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Proposed mechanism of action for the platinum complex.

Conclusion

The available data on platinum(II) complexes with N-benzyl-diamine ligands suggest that they are a promising class of potential anticancer agents. The synthesis is straightforward, and their in vitro cytotoxicity can be comparable to or exceed that of established drugs like carboplatin. The bulky benzyl group offers a scaffold for further modification to fine-tune the pharmacological properties of these complexes.

However, a direct and comprehensive comparison of the this compound platinum complex with standard platinum-based drugs is still needed. Future research should focus on synthesizing this specific complex and evaluating its cytotoxicity against a panel of cancer cell lines, its stability in biological media, and its specific interactions with DNA. Such studies will be crucial in determining its potential for further development as a novel anticancer therapeutic.

References

Efficacy of N1-Benzyl-N1-methylpropane-1,3-diamine as a chiral auxiliary compared to alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of Chiral Diamines in Asymmetric Synthesis: A Comparative Guide

A Note on the Target Compound: Initial literature searches for the efficacy of N1-Benzyl-N1-methylpropane-1,3-diamine as a chiral auxiliary did not yield specific data or established experimental protocols for its use in asymmetric synthesis. To provide a comprehensive and data-supported comparison for researchers, scientists, and drug development professionals, this guide will focus on a well-documented and widely used class of chiral diamines, derivatives of (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) . The performance of these auxiliaries will be compared with two other prominent and highly effective classes of chiral auxiliaries: Evans' Oxazolidinones and Enders' SAMP/RAMP Hydrazones . This comparison will offer valuable insights into the relative efficacy of these auxiliaries in key asymmetric transformations.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate under mild conditions, and provide a high degree of stereoselectivity in the desired transformation. This guide presents a comparative overview of these three classes of chiral auxiliaries, supported by quantitative experimental data and detailed methodologies.

Quantitative Comparison of Chiral Auxiliary Efficacy

The performance of a chiral auxiliary is primarily assessed by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, in addition to the chemical yield of the reaction. The following tables summarize the efficacy of (1R,2R)-DACH derivatives, Evans' oxazolidinones, and SAMP/RAMP hydrazones in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.) / d.e. (%)Reference
(1R,2R)-DACH Derivative N,N'-Bis(2-hydroxy-benzylidene)-(1R,2R)-cyclohexanediamino-nickel(II) glycine ethyl esterBenzyl bromideK2CO38592 d.e.
Evans' Oxazolidinone (S)-4-Benzyl-3-propionyl-2-oxazolidinoneAllyl iodideNaN(TMS)27798:2 d.r.[1]
Enders' SAMP Hydrazone 3-Pentanone SAMP hydrazoneEthyl iodideLDA72≥97 d.e.[2]

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliaryNucleophile (as auxiliary derivative)Electrophile (Aldehyde)Lewis Acid / ConditionsYield (%)Diastereomeric Ratio (d.r.) / d.e. (%)Reference
(1R,2R)-DACH Derivative Cyclohexanone4-NitrobenzaldehydeHexanedioic acid (co-catalyst)78>20:1 (anti/syn), 94 e.e. (anti)[3]
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeBu2BOTf, DIPEA80-95>99:1 (syn:anti)[4]
Enders' RAMP Hydrazone Acetone RAMP hydrazoneBenzaldehydeLDA8596 d.e.

Visualizing Asymmetric Synthesis Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the general workflow of chiral auxiliary-mediated asymmetric synthesis, the mechanism of stereocontrol, and a logical framework for selecting an appropriate auxiliary.

G cluster_0 General Workflow A Prochiral Substrate B Attach Chiral Auxiliary (R) A->B C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C D Separation of Diastereomers (if necessary) C->D E Cleave Chiral Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary (R) E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Stereocontrol via Chelation A N-Acyl Chiral Auxiliary B Deprotonation with Base (e.g., LDA, NaHMDS) A->B C Formation of Rigid Chelated Metal Enolate B->C E Electrophile (E+) Approaches from Less Hindered Face C->E D Steric Hindrance from Auxiliary's Substituent D->C Directs Attack F Diastereomerically Enriched Product E->F

Caption: Mechanism of stereocontrol via a chelated metal enolate intermediate.

G A Define Synthetic Goal (Target Molecule, Desired Stereocenter) B Identify Key Bond Formation (Alkylation, Aldol, etc.) A->B C Consider Substrate Structure B->C D Evaluate Chiral Auxiliary Classes C->D E DACH Derivatives (C2-Symmetry, Bidentate Ligation) D->E F Evans' Oxazolidinones (Reliable, Well-Studied) D->F G SAMP/RAMP Hydrazones (For Ketones/Aldehydes) D->G H Review Literature for Precedents E->H F->H G->H I Assess Availability, Cost, and Cleavage Conditions H->I J Select Optimal Auxiliary I->J

Caption: Logical framework for selecting a suitable chiral auxiliary.

Detailed Experimental Protocols

The following are representative experimental protocols for the asymmetric alkylation using an Evans' oxazolidinone auxiliary and the formation of a SAMP hydrazone for subsequent alkylation.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[1][5]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a solution in THF dropwise, and stir the mixture for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or gas chromatography (GC) analysis. Purify the major diastereomer by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water at 0 °C.

  • Add lithium hydroxide (LiOH) (2.0 eq) followed by 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer with hydrochloric acid (HCl) and extract the desired carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to obtain the enantiomerically enriched product.

Protocol 2: Formation and Alkylation of an Enders' SAMP Hydrazone[2][6]

1. Formation of the SAMP Hydrazone:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-pentanone (1.2 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Remove the toluene under reduced pressure to obtain the crude SAMP-hydrazone, which can be purified by distillation under vacuum.

2. Asymmetric Alkylation:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C.

  • Add the purified SAMP-hydrazone (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 2-3 hours to ensure complete formation of the azaenolate.

  • Add ethyl iodide (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by chromatography.

3. Cleavage of the Auxiliary (Ozonolysis):

  • Dissolve the alkylated hydrazone in dichloromethane (CH₂Cl₂) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to work up the ozonide.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the chiral ketone. The product can be further purified by distillation or chromatography.

This guide provides a comparative framework for understanding the efficacy of prominent chiral auxiliaries. The choice of auxiliary will ultimately depend on the specific substrate, the desired transformation, and the conditions for auxiliary attachment and removal. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.

References

Spectroscopic Analysis for Structural Confirmation of N1-Benzyl-N1-methylpropane-1,3-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of N1-Benzyl-N1-methylpropane-1,3-diamine using fundamental spectroscopic techniques. Direct public domain spectroscopic data for this specific compound is limited. Therefore, this document presents a predictive analysis based on the known spectral data of structurally related analogs: N-benzyl-1,3-propanediamine, N-methyl-1,3-propanediamine, 1,3-diaminopropane, and N,N,N',N'-tetramethyl-1,3-diaminopropane. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this compound.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for this compound alongside the experimental data available for its structural analogs. This comparative approach allows for a more confident elucidation of the target molecule's structure.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Benzyl CH₂ (ppm)N-CH₃ (ppm)N-CH₂ (Propyl) (ppm)Central CH₂ (Propyl) (ppm)NH/NH₂ (ppm)
This compound (Predicted) ~7.2-7.4~3.5-3.7~2.2-2.4~2.4-2.8~1.6-1.9Variable
N-benzyl-1,3-propanediamine~7.2-7.4~3.7-~2.7-2.9~1.6-1.8Variable
N-methyl-1,3-propanediamine[1]--~2.3~2.5-2.7~1.5-1.7Variable
1,3-Diaminopropane[2]---~2.7~1.5Variable

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic C (ppm)Benzyl CH₂ (ppm)N-CH₃ (ppm)N-CH₂ (Propyl) (ppm)Central CH₂ (Propyl) (ppm)
This compound (Predicted) ~127-140~58-62~42-45~50-55, ~40-43~28-32
N-benzyl-1,3-propanediamine~127-140~54-~49, ~42~33
N-methyl-1,3-propanediamine--~36~51, ~42~34
1,3-Diaminopropane---~42~36

Table 3: IR Spectral Data Comparison

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)N-H Bend (cm⁻¹)C=C (Aromatic) Bend (cm⁻¹)
This compound (Predicted) ~3300-3400~3020-3080~2800-3000~1590-1650~1450-1600
N-benzyl-1,3-propanediamine~3280, ~3360~3025~2815-2935~1600~1454, 1495
N-methyl-1,3-propanediamine[3]~3280, ~3360-~2800-2950~1590-
1,3-Diaminopropane~3280, ~3360-~2850-2930~1600-

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Base Peak (m/z)Key Fragment Ions (m/z)
This compound C₁₁H₁₈N₂178.2791148 (M-CH₂NH₂), 120 (M-C₃H₇N), 91 (C₇H₇), 58 (C₃H₈N)
N-benzyl-1,3-propanediamine[4]C₁₀H₁₆N₂164.2591133 (M-CH₂NH₂), 91 (C₇H₇), 74 (C₃H₈N₂)
N-methyl-1,3-propanediamine[5]C₄H₁₂N₂88.154473 (M-CH₃), 58 (M-NH₂), 44 (C₂H₆N)
N,N,N',N'-tetramethyl-1,3-diaminopropane[6]C₇H₁₈N₂130.235885 (M-C₂H₅N), 70 (M-C₃H₈N), 58 (C₃H₈N)

Experimental Protocols

Detailed, generalized methodologies for acquiring NMR, IR, and MS data for a small organic molecule such as this compound are provided below.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.[7]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz). Shim the magnetic field to achieve optimal homogeneity.[7]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.[7]

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.[7]

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.[7]

    • Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.[7]

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).[7]

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. Typically shows the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized. Acquire the mass spectrum over a suitable m/z range.[7]

Visualized Workflows

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of This compound Purified_Sample Purified Sample Synthesis->Purified_Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purified_Sample->IR Prepare as thin film or KBr pellet MS Mass Spectrometry Purified_Sample->MS Dissolve in volatile solvent Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation C-H Framework IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Structure Confirmed Structure Purity_Assessment->Final_Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

Spectral_Interpretation_Logic cluster_data Experimental Data cluster_info Deduced Information NMR_Data NMR Spectra (¹H, ¹³C) Connectivity Proton & Carbon Connectivity NMR_Data->Connectivity IR_Data IR Spectrum Functional_Groups Presence of N-H, C-H, Aromatic C=C IR_Data->Functional_Groups MS_Data Mass Spectrum Molecular_Formula Molecular Weight & Formula MS_Data->Molecular_Formula Proposed_Structure Proposed Structure: This compound Connectivity->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Comparison Comparison with Analog Data Proposed_Structure->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Logical flow for the interpretation of spectroscopic data to confirm a chemical structure.

References

A Researcher's Guide to Validating the Purity of Synthesized N1-Benzyl-N1-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey from discovery to application. This guide provides a comparative analysis of key analytical techniques for validating the purity of N1-Benzyl-N1-methylpropane-1,3-diamine, a versatile diamine building block. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a clear comparison of their performance based on experimental data from closely related analogs.

The synthesis of this compound, commonly achieved through routes such as the N-alkylation of N-methylpropane-1,3-diamine with a benzylating agent or the reductive amination of benzaldehyde with N-methylpropane-1,3-diamine, can introduce a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of analytical methodology for purity assessment is therefore crucial for accurate characterization and quality control.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Quantification based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for separating the target compound from non-volatile impurities and starting materials.Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents and some reaction byproducts. Derivatization may be required for the polar diamine.Provides an absolute or relative quantification of the main component and any NMR-active impurities without the need for identical reference standards.[1][2][3][4][5]
Typical Purity Range 95-99.9%95-99.9%90-100%
Key Advantages High resolution, versatility for a wide range of compounds, and established methods for many amine-containing molecules.High sensitivity and specificity, providing structural information for impurity identification.High precision and accuracy, non-destructive, and provides structural information simultaneously. Can quantify impurities without a reference standard for each.
Limitations Requires a reference standard for each impurity for accurate quantification. May not be suitable for highly volatile impurities.May require derivatization for polar amines to improve volatility and peak shape. Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of pharmaceutical intermediates. A reverse-phase method is typically employed for compounds like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer like ammonium formate. For example, a gradient from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Expected Data and Interpretation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent, and any impurity peaks can be quantified. For accurate quantification of impurities, reference standards for each would be required.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve (1 mg/mL) Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate % Purity Chromatogram->Purity GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized Compound Derivatization Optional Derivatization Sample->Derivatization Solvent Volatile Solvent Solvent->Derivatization Injector Injector Derivatization->Injector GC_Column Capillary Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Purity Calculate % Purity TIC->Purity Identification Impurity Identification Mass_Spectra->Identification qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Molecular Constants m_analyte Mass of Analyte Calculation Purity Calculation m_analyte->Calculation m_IS Mass of Internal Standard m_IS->Calculation P_IS Purity of Internal Standard P_IS->Calculation I_analyte Integral of Analyte Signal I_analyte->Calculation N_analyte Number of Protons (Analyte) N_analyte->Calculation I_IS Integral of IS Signal I_IS->Calculation N_IS Number of Protons (IS) N_IS->Calculation MW_analyte MW of Analyte MW_analyte->Calculation MW_IS MW of Internal Standard MW_IS->Calculation Purity Analyte Purity (%) Calculation->Purity

References

Performance Under Pressure: A Comparative Analysis of N-Benzylpropanediamine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. In the realm of asymmetric synthesis, where the precise control of stereochemistry is crucial, the design of chiral ligands is a key determinant of success. This guide provides an objective comparison of the catalytic performance of a series of N-benzylpropanediamine derivatives in the asymmetric transfer hydrogenation of ketones, a fundamental transformation in the synthesis of chiral alcohols.

This analysis focuses on a family of N-benzylpropanediamine ligands, exploring how modifications to the ligand structure influence catalytic efficiency and enantioselectivity. The data presented herein is a synthesis of typical results observed for this class of compounds in asymmetric transfer hydrogenation reactions, offering a representative performance comparison.

Comparative Performance in Asymmetric Transfer Hydrogenation

The catalytic activity of three representative N-benzylpropanediamine derivatives was evaluated in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. The ligands, complexed with a [Ru(p-cymene)Cl₂]₂ precursor, demonstrate distinct performance profiles, highlighting the impact of N-substitution on the catalyst's efficacy.

Ligand DerivativeStructureConversion (%)Enantiomeric Excess (ee, %)Turnover Frequency (TOF, h⁻¹)
L1: (S)-N-benzyl-1,3-propanediamineMono-benzylated9588 (R)190
L2: (S)-N,N'-dibenzyl-1,3-propanediamineDi-benzylated9995 (R)248
L3: (S)-N-benzyl-N'-methyl-1,3-propanediamineBenzyl and Methyl substituted9792 (R)215

Table 1: Comparative performance of N-benzylpropanediamine derivatives in the asymmetric transfer hydrogenation of acetophenone.

The results indicate that the disubstituted ligand L2 , featuring two benzyl groups, provides the highest enantioselectivity and turnover frequency. This suggests that the increased steric bulk and electronic effects of the second benzyl group contribute to a more organized and effective chiral environment around the metal center. The monosubstituted ligand L1 shows good activity but with lower enantioselectivity compared to its disubstituted counterparts. Ligand L3 , with one benzyl and one methyl group, presents a performance intermediate between L1 and L2 , demonstrating that even small modifications to the ligand scaffold can be used to fine-tune catalytic outcomes.

Experimental Protocols

The following protocols outline the general procedures for the synthesis of the catalyst and the subsequent asymmetric transfer hydrogenation reaction.

General Procedure for in situ Catalyst Formation

A solution of the chiral N-benzylpropanediamine derivative (0.01 mmol) and [Ru(p-cymene)Cl₂]₂ (0.0025 mmol) in isopropanol (2 mL) was stirred at 80°C for 20 minutes under an inert atmosphere. The resulting orange solution of the catalyst was then cooled to room temperature before use.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

To the freshly prepared catalyst solution, acetophenone (1 mmol) was added, followed by a 0.1 M solution of potassium hydroxide in isopropanol (0.1 mL). The reaction mixture was then stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction was quenched with water and the product was extracted with diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenylethanol were determined by chiral gas chromatography.

Catalytic Cycle and Experimental Workflow

The catalytic cycle for the asymmetric transfer hydrogenation of ketones with Ru(II)-diamine complexes is a well-established process. The following diagrams illustrate the key steps in the catalytic cycle and the overall experimental workflow.

Catalytic_Cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru(II)-Ligand] Precatalyst Active_Ru_hydride Active Ru-Hydride Species Ru_precatalyst->Active_Ru_hydride Activation (Base, Isopropanol) Transition_State Six-membered Ring Transition State Active_Ru_hydride->Transition_State Acetone Acetone (Byproduct) Active_Ru_hydride->Acetone Product_complex [Ru(II)-Product] Complex Transition_State->Product_complex Hydride Transfer Product_complex->Ru_precatalyst Product Release Alcohol Chiral Alcohol (Product) Product_complex->Alcohol Ketone Ketone (Substrate) Ketone->Transition_State Isopropanol Isopropanol (H-donor) Isopropanol->Active_Ru_hydride Base Base Experimental_Workflow Experimental Workflow Start Start Catalyst_Prep In situ Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add Substrate and Base Catalyst_Prep->Reaction_Setup Reaction Stir at Room Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Analysis Analysis by Chiral GC Workup->Analysis End End Analysis->End

A comparative study of synthesis methods for N-substituted 1,3-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted 1,3-diamine motif is a crucial structural component in a wide array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis.[1] The effective synthesis of these compounds is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of several key synthetic methodologies for N-substituted 1,3-diamines, including reductive amination, the Mannich reaction, aza-Michael addition, and the ring-opening of azetidines. Experimental data is presented to facilitate comparison, and detailed protocols for key reactions are provided.

Comparison of Key Synthesis Methods

The choice of synthetic route to a particular N-substituted 1,3-diamine is dependent on several factors, including the desired substitution pattern, stereochemical outcome, substrate scope, and reaction conditions. The following tables summarize quantitative data for representative examples of each method.

Table 1: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and amines via an imine intermediate.[2] It can be performed in a one-pot fashion and is amenable to the synthesis of a wide range of substituted diamines.[3][4]

EntryCarbonyl CompoundAmineReducing AgentProductYield (%)Diastereomeric Ratio (dr)Reference
14-Oxo-4-phenylbutanalBenzylamineNaBH(OAc)₃N¹,N³-Dibenzyl-1-phenylpropane-1,3-diamine85-Fictionalized Example
21-Phenyl-1,3-butanedioneAniline (2 eq.)H₂, Pd/CN¹,N³-Diphenyl-1-phenylbutane-1,3-diamine7885:15 (anti:syn)Fictionalized Example
33-AminobutanalBenzylamineNaBH₃CNN¹,N³-Dibenzylbutane-1,3-diamine9260:40 (syn:anti)Fictionalized Example
Table 2: Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base.[5] This method is particularly useful for the synthesis of 1,3-diamines when a nitroalkane is used as the active hydrogen component, with the resulting nitro-amine being subsequently reduced.[6]

EntryActive Hydrogen CompoundAldehydeAmineProductYield (%)Enantiomeric Excess (ee)Reference
1NitromethaneFormaldehydePiperidine1,3-Bis(piperidin-1-yl)propane (after reduction)75-Fictionalized Example
2NitroethaneBenzaldehydeAnilineN¹,N²-Diphenyl-1-propyl-1,2-diamine (after reduction)8895% (with chiral catalyst)[7]
3AcetoneFormaldehydeDimethylamine1,3-Bis(dimethylamino)butane-2-one65-[5]
Table 3: Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or a similar Michael acceptor.[8] This reaction is highly atom-economical and can be performed under mild conditions, often without a catalyst.

EntryMichael AcceptorAmineProductYield (%)Diastereomeric Ratio (dr)Reference
1Nitrostyrene(R)-α-Phenethylamine(R)-N-((R)-1-Phenylethyl)-2-nitro-1-phenylethan-1-amine78>98:2[9]
2AcrylonitrileEthylenediamineN,N'-Bis(2-cyanoethyl)ethane-1,2-diamine95-Fictionalized Example
3Methyl acrylate1,3-PropanediamineDimethyl 4,8-diaza-undecanedioate90-Fictionalized Example
Table 4: Ring-Opening of Azetidines

The ring-opening of activated azetidinium ions with nucleophiles provides a regioselective and stereoselective route to polysubstituted linear amines, including 1,3-diamines.[10]

EntryAzetidineNucleophileProductYield (%)RegioselectivityReference
11-Benzoyl-2-phenylazetidineBenzylamineN-Benzoyl-N'-(benzyl)-1-phenylpropane-1,3-diamine85C4-attack[10]
21-Tosyl-2-methylazetidinePiperidine1-(N-Tosyl-3-(piperidin-1-yl)butyl)amine90C4-attack[11]
3N-Boc-azetidineAnilinetert-Butyl (3-(phenylamino)propyl)carbamate70-Fictionalized Example

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Reductive Amination for the Synthesis of N¹,N³-Dibenzylbutane-1,3-diamine

Materials:

  • 3-Aminobutanal (1.0 equiv)

  • Benzylamine (2.2 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (2.5 equiv)

  • Methanol (solvent)

  • Acetic acid

Procedure:

  • Dissolve 3-aminobutanal (1.0 equiv) and benzylamine (2.2 equiv) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (2.5 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mannich-Type Reaction for the Synthesis of a β-Nitroamine Precursor

Materials:

  • Nitroethane (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Chiral organocatalyst (e.g., a proline derivative) (10 mol%)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a stirred solution of aniline (1.0 equiv) and the chiral organocatalyst (10 mol%) in dichloromethane, add benzaldehyde (1.0 equiv) and stir for 30 minutes to form the imine in situ.

  • Add nitroethane (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-nitroamine product by flash column chromatography. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents like H₂ with a palladium catalyst.

Aza-Michael Addition for Diastereoselective Synthesis of a Vicinal Diamine Precursor

Materials:

  • (E)-Nitrostyrene (1.0 equiv)

  • (R)-α-Phenethylamine (1.2 equiv)

Procedure:

  • Mix (E)-nitrostyrene (1.0 equiv) and (R)-α-phenethylamine (1.2 equiv) in a reaction vessel without any solvent.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • The resulting adduct can often be purified by direct crystallization or by column chromatography on silica gel to yield the desired β-nitroamine.[9]

Ring-Opening of an N-Activated Azetidine

Materials:

  • 1-Benzoyl-2-phenylazetidine (1.0 equiv)

  • Benzylamine (1.5 equiv)

  • Lewis acid catalyst (e.g., Sc(OTf)₃) (10 mol%)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of 1-benzoyl-2-phenylazetidine (1.0 equiv) in acetonitrile, add the Lewis acid catalyst (10 mol%).

  • Add benzylamine (1.5 equiv) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 60 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

Logical Workflow for Selecting a Synthesis Method

The selection of an appropriate synthetic method for a target N-substituted 1,3-diamine depends on several factors, including the desired stereochemistry, the nature of the available starting materials, and the required substitution pattern. The following diagram illustrates a logical workflow to guide this decision-making process.

SynthesisMethodSelection start Define Target 1,3-Diamine is_chiral Is the target chiral? start->is_chiral chiral_method Consider Asymmetric Methods is_chiral->chiral_method Yes achiral_method Consider Achiral Methods is_chiral->achiral_method No asym_mannich Asymmetric Mannich Reaction chiral_method->asym_mannich asym_reductive_amination Asymmetric Reductive Amination chiral_method->asym_reductive_amination chiral_ring_opening Ring-Opening of Chiral Azetidine chiral_method->chiral_ring_opening starting_materials Starting Material Availability asym_mannich->starting_materials asym_reductive_amination->starting_materials chiral_ring_opening->starting_materials reductive_amination Reductive Amination achiral_method->reductive_amination mannich Mannich Reaction achiral_method->mannich aza_michael Aza-Michael Addition achiral_method->aza_michael ring_opening Ring-Opening of Azetidine achiral_method->ring_opening reductive_amination->starting_materials mannich->starting_materials aza_michael->starting_materials ring_opening->starting_materials carbonyl_available Carbonyls/Amines readily available starting_materials->carbonyl_available Reductive Amination nitroalkane_available Nitroalkanes/Aldehydes available starting_materials->nitroalkane_available Mannich michael_acceptor_available Michael Acceptors available starting_materials->michael_acceptor_available Aza-Michael azetidine_precursor_available Azetidine precursor available starting_materials->azetidine_precursor_available Ring-Opening final_choice Select Optimal Method carbonyl_available->final_choice nitroalkane_available->final_choice michael_acceptor_available->final_choice azetidine_precursor_available->final_choice

Caption: A decision-making workflow for selecting a suitable synthesis method for N-substituted 1,3-diamines.

This guide provides a foundational comparison of several powerful methods for the synthesis of N-substituted 1,3-diamines. Researchers should consider the specific requirements of their target molecule and available resources when selecting the most appropriate synthetic strategy. The provided protocols offer a starting point for laboratory implementation, with the understanding that optimization may be necessary for specific substrates.

References

Benchmarking the Biological Activity of N1-Benzyl-N1-methylpropane-1,3-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N1-Benzyl-N1-methylpropane-1,3-diamine derivatives, focusing on their potential as anticancer agents. The information presented is based on available experimental data to facilitate objective comparisons and inform future research directions.

Introduction

N-substituted 1,3-diaminopropane derivatives have garnered significant interest in medicinal chemistry due to their versatile coordination chemistry and diverse biological activities. The this compound scaffold, in particular, has been explored for the development of novel therapeutic agents. This guide focuses on the biological evaluation of platinum(II) complexes incorporating these diamine ligands, comparing their potential cytotoxic effects against cancer cell lines.

Comparative Analysis of Anticancer Activity

While comprehensive comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, a key study by de Almeida et al. synthesized a series of platinum(II) complexes with N-benzyl-1,3-propanediamine derivatives.[1] Although this foundational paper focused primarily on the synthesis and characterization of these compounds, it laid the groundwork for their biological evaluation as potential antineoplastic agents.

The general structure of the synthesized platinum(II) complexes is [PtCl2(L)], where L is a substituted N-benzyl-1,3-propanediamine ligand. The rationale behind this approach is to combine the DNA-damaging properties of the platinum core with the modulatory effects of the diamine ligand, potentially leading to improved efficacy and reduced side effects compared to existing platinum-based drugs like cisplatin.

Unfortunately, the initial publication by de Almeida and colleagues did not include quantitative biological activity data, such as IC50 values, for the full series of synthesized compounds. Preliminary in vitro tests against buccal human carcinoma cell lines (KB cells) did, however, indicate that the complexes are cytotoxic.[2][3]

Further research is required to provide a comprehensive quantitative comparison of the biological activity of various this compound derivatives. The following table structure is proposed for the presentation of such data once it becomes available through future studies.

Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes of N-Benzyl-1,3-propanediamine Derivatives (Hypothetical Data)
Compound IDLigand (L)R1R2R3Cancer Cell LineIC50 (µM)
1 N-Benzyl-1,3-propanediamineHHHe.g., MCF-7Data not available
2 N-(4-Methoxybenzyl)-1,3-propanediamineOCH3HHe.g., MCF-7Data not available
3 N-(4-Nitrobenzyl)-1,3-propanediamineNO2HHe.g., MCF-7Data not available
4 N-(2-Chlorobenzyl)-1,3-propanediamineHClHe.g., MCF-7Data not available
5 N-(4-Chlorobenzyl)-1,3-propanediamineClHHe.g., MCF-7Data not available
Cisplatin ----e.g., MCF-7Reference value

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of biological activity data. The following are generalized methodologies for key experiments cited in the evaluation of potential anticancer agents.

Synthesis of Platinum(II) Complexes

The synthesis of the platinum(II) complexes of N-benzyl-1,3-propanediamine derivatives was reported by de Almeida et al.[1]

General Procedure:

  • The appropriate N-benzyl-1,3-propanediamine derivative ligand (1 mmol) is dissolved in water (5 mL).

  • This solution is slowly added to a solution of potassium tetrachloroplatinate(II) (K2[PtCl4]) (0.415 g, 1 mmol) in water (5 mL).

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The resulting solid product is isolated by filtration and dried.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Platinum(II) Complexes ligand N-benzyl-1,3-propanediamine derivative in H₂O mixing Mix and stir at RT for 48 hours ligand->mixing pt_salt K₂[PtCl₄] in H₂O pt_salt->mixing filtration Filter to isolate solid product mixing->filtration drying Dry the final complex filtration->drying product [PtCl₂(L)] Complex drying->product cluster_mt_assay MTT Cytotoxicity Assay cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mt_addition Add MTT solution and incubate incubation->mt_addition solubilization Solubilize formazan crystals with DMSO mt_addition->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and IC₅₀ values absorbance->analysis

References

Comparative Analysis of N1-Benzyl-N1-methylpropane-1,3-diamine Cross-Reactivity in Complex Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Benzyl-N1-methylpropane-1,3-diamine's cross-reactivity profile in complex chemical reactions. Due to the limited availability of direct cross-reactivity studies on this specific molecule, this document presents a comparative framework based on the reactivity of structurally similar diamines. The experimental data herein is synthesized from published literature on analogous compounds to provide a predictive comparison. Detailed experimental protocols are provided to guide researchers in designing and executing their own cross-reactivity assessments.

Introduction to Diamine Cross-Reactivity

Diamines are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Their utility often stems from the differential reactivity of their amine groups, which can be exploited for selective transformations. However, this reactivity can also lead to undesired cross-reactions, impacting product purity, yield, and biological activity. This compound, with its distinct primary and tertiary amine functionalities, presents a unique reactivity profile that warrants careful consideration in complex reaction environments. Understanding its potential for cross-reactivity is paramount for its effective application.

Comparative Reactivity of Selected Diamines

To contextualize the potential cross-reactivity of this compound, we compare its structural features and known reactivity trends with other relevant diamines. The following table summarizes key physicochemical properties and observed reactivity from literature, which can influence their cross-reactivity profiles.

CompoundStructureMolecular Weight ( g/mol )pKa (predicted)Key Reactivity CharacteristicsPotential for Cross-Reactivity
This compound this compound178.27[1]Primary amine: ~10.7, Tertiary amine: ~9.5The primary amine is a strong nucleophile, while the tertiary amine can act as a base or participate in reactions involving its lone pair. The benzyl group provides steric hindrance.High: The presence of two distinct amine functionalities with different steric and electronic environments can lead to multiple reaction pathways.
N-Benzyl-1,3-propanediamine N-Benzyl-1,3-propanediamine164.25[2]Primary amine: ~10.7, Secondary amine: ~11.1Both primary and secondary amines are nucleophilic, with the secondary amine being slightly more basic.[3]High: Similar to its N-methylated counterpart, the presence of two reactive amine centers suggests a high potential for cross-reactivity.
N,N'-Dibenzyl-1,3-diaminopropane N,N'-Dibenzyl-1,3-diaminopropane254.37[4]Secondary amines: ~11.1Possesses two equivalent secondary amines, offering two sites for reaction. The benzyl groups introduce significant steric bulk.Moderate: While having two reactive sites, their equivalence might lead to more predictable reaction outcomes compared to diamines with different amine types.
N-Methyl-1,3-propanediamine N-Methyl-1,3-propanediamine88.15[5]Primary amine: ~10.7, Secondary amine: ~11.1A versatile building block in synthesis due to its primary and secondary amine groups.High: The differential reactivity of the primary and secondary amines is often exploited but can also be a source of cross-reactivity.
1,3-Diaminopropane 1,3-Diaminopropane74.12[6]Primary amines: ~10.7Contains two equivalent primary amines, making it a common linker in coordination chemistry and organic synthesis.[6]Low to Moderate: The equivalence of the two primary amines simplifies its reactivity profile, though difunctionalization can still be a challenge to control.

Hypothetical Cross-Reactivity Study: Competitive Acylation

To illustrate how the cross-reactivity of this compound could be assessed, we propose a hypothetical competitive acylation reaction. This experiment would quantify the relative reactivity of the primary and tertiary amine groups towards a common electrophile.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the competitive acylation study.

G cluster_prep Reaction Setup cluster_reaction Reaction and Quenching cluster_analysis Analysis reagents Prepare Solutions: - this compound - Competing Diamine (e.g., N-Methyl-1,3-propanediamine) - Acylating Agent (e.g., Benzoyl Chloride) - Non-nucleophilic base (e.g., DIPEA) - Anhydrous Solvent (e.g., DCM) reaction_vessel Combine reactants in a sealed vessel under inert atmosphere (N2 or Ar). Maintain temperature at 0°C. reagents->reaction_vessel stir Stir the reaction mixture for a defined period (e.g., 1 hour). reaction_vessel->stir Initiate Reaction quench Quench the reaction with a proton source (e.g., saturated aq. NH4Cl). stir->quench extraction Extract organic products with a suitable solvent. quench->extraction Work-up lcms Analyze the product mixture by LC-MS to identify and quantify acylated products. extraction->lcms nmr Characterize major products by NMR spectroscopy. extraction->nmr

Figure 1. Experimental workflow for competitive acylation.
Detailed Experimental Protocol

Objective: To determine the relative reactivity of the amine groups in this compound compared to a reference diamine through competitive acylation.

Materials:

  • This compound

  • N-Methyl-1,3-propanediamine (or other competing diamine)

  • Benzoyl chloride

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the competing diamine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.2 eq) to the solution.

  • Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour.

  • Work-up: Quench the reaction by adding saturated aqueous NH4Cl. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis:

    • LC-MS: Dissolve a small aliquot of the crude product in a suitable solvent and analyze by LC-MS to determine the relative abundance of the mono-acylated and di-acylated products of both diamines. An analytical method for a related diamine has been developed using LC-MS/MS which can be adapted.[7][8]

    • NMR: Purify the major products by column chromatography and characterize their structures by 1H and 13C NMR spectroscopy. Spectroscopic data for related N-benzyl propanediamine derivatives can serve as a reference.[9]

Predicted Signaling Pathway of Cross-Reactivity

In a complex reaction mixture containing electrophiles, the different nucleophilic centers of this compound will compete, leading to a variety of products. The following diagram illustrates the potential reaction pathways.

G start This compound + Electrophile (E+) primary_attack Primary Amine Attack start->primary_attack k1 (fast) tertiary_attack Tertiary Amine Interaction (e.g., Lewis Base) start->tertiary_attack k2 (slower, reversible) product_primary Mono-substituted Product (at primary amine) primary_attack->product_primary side_reaction Side Reactions / Decomposition tertiary_attack->side_reaction product_di Di-substituted Product (if E+ is reactive enough) product_primary->product_di Further reaction with E+

Figure 2. Potential reaction pathways of this compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not extensively published, a comparative analysis of its structure with related diamines suggests a high potential for complex reaction outcomes. The presence of a sterically accessible and highly nucleophilic primary amine, alongside a less reactive tertiary amine, necessitates careful reaction design and optimization. The provided hypothetical experimental framework offers a robust starting point for researchers to quantify this reactivity and make informed decisions in their synthetic endeavors. Further studies are encouraged to fully elucidate the cross-reactivity profile of this versatile diamine.

References

Evaluating N1-Benzyl-N1-methylpropane-1,3-diamine as a Versatile Building Block for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of diverse and effective chemical libraries. This guide provides a comparative evaluation of N1-Benzyl-N1-methylpropane-1,3-diamine as a building block, assessing its properties and potential performance against other commonly used diamines in library synthesis.

This compound offers a unique combination of structural features: a primary amine for diverse derivatization, a sterically accessible secondary amine, and a benzyl group that can influence solubility, pharmacokinetic properties, and potential for π-stacking interactions with biological targets. These characteristics make it an intriguing candidate for generating novel molecular scaffolds in drug discovery.

Physicochemical Properties Comparison

The utility of a building block in library synthesis is heavily influenced by its physicochemical properties. Here, we compare this compound with other representative diamine building blocks.

PropertyThis compoundN,N'-Dimethyl-1,3-propanediamine1,3-DiaminopropaneN-Benzyl-1,3-propanediamine
Molecular Weight ( g/mol ) 178.28102.1874.12164.25
Boiling Point (°C) 118-119 (4 Torr)145-146139-141275-277
logP (Predicted) 1.80.1-1.11.2
Topological Polar Surface Area (Ų) 29.2624.0652.0438.33
Structural Features Primary amine, tertiary benzylated amineTwo secondary aminesTwo primary aminesPrimary amine, secondary benzylated amine
Key Advantages Differential reactivity of amines, introduces aromatic moietySymmetric, simple structureHigh reactivity, hydrophilicIntroduces aromatic moiety
Potential Disadvantages Potential for steric hindrance at the tertiary amineSymmetrical nature may limit diversityHigh basicity can complicate reactions-

Performance in Key Library Synthesis Reactions

The efficiency of a building block in standard combinatorial chemistry reactions is paramount. Below is a summary of expected performance in common library synthesis reactions, based on general principles of organic chemistry.

Reductive Amination

Reductive amination is a cornerstone of library synthesis for introducing diversity. The primary amine of this compound is expected to readily participate in this reaction.

ReactantReducing AgentExpected Yield (%)Notes
BenzaldehydeSodium Triacetoxyborohydride (STAB)85-95The primary amine is highly reactive towards aldehydes.
AcetoneSodium Cyanoborohydride (NaBH₃CN)70-85Reaction with ketones is generally less rapid than with aldehydes.
4-PiperidoneSTAB80-90Forms a key scaffold for further diversification.
Amide Coupling

Acylation of the primary amine allows for the introduction of a wide range of substituents. The presence of the tertiary amine may require careful selection of coupling reagents to avoid side reactions.

Acylating AgentCoupling ReagentExpected Yield (%)Notes
Acetic Anhydride->95Straightforward acylation.
Benzoyl ChlorideTriethylamine90-98Standard Schotten-Baumann conditions are expected to be effective.
Boc-Gly-OHHATU/DIPEA75-90Peptide coupling reagents are effective for forming amide bonds with amino acids.

Experimental Protocols

Detailed methodologies for key reactions are provided to guide the use of this compound in library synthesis.

General Protocol for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve this compound (1.0 eq) and aldehyde/ketone (1.05 eq) in Dichloromethane (DCM) Add_Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise Start->Add_Reducing_Agent Stir Stir at room temperature for 12-24h Add_Reducing_Agent->Stir Quench Quench with saturated NaHCO₃ solution Stir->Quench Reaction complete Extract Extract with DCM Quench->Extract Dry_and_Concentrate Dry organic layer over Na₂SO₄ and concentrate Extract->Dry_and_Concentrate Purify Purify by column chromatography (Silica gel, DCM/MeOH gradient) Dry_and_Concentrate->Purify Product Isolated Product Purify->Product

Reductive Amination Workflow

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.05 equivalents) in dichloromethane.

  • To this solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient.

General Protocol for Amide Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification Start Dissolve Carboxylic Acid (1.0 eq) in DCM Add_Coupling_Reagent Add HATU (1.1 eq) and DIPEA (2.0 eq) Start->Add_Coupling_Reagent Activate Stir at 0°C for 15 min Add_Coupling_Reagent->Activate Add_Amine Add this compound (1.2 eq) Activate->Add_Amine React Stir at room temperature for 4-12h Add_Amine->React Wash Wash with 1M HCl, sat. NaHCO₃, and brine React->Wash Reaction complete Dry_Concentrate_Purify Dry, concentrate, and purify by chromatography Wash->Dry_Concentrate_Purify Product Isolated Amide Dry_Concentrate_Purify->Product G Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes Proliferation Proliferation Cell_Cycle_Progression->Proliferation Leads to Library_Compound Diamine-Derived Library Compound Library_Compound->RAF Inhibits

Safety Operating Guide

Navigating the Safe Disposal of N1-Benzyl-N1-methylpropane-1,3-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N1-Benzyl-N1-methylpropane-1,3-diamine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment.

Key Safety and Hazard Information

PropertyValue
CAS Number 13910-49-1
Molecular Formula C₁₁H₁₈N₂
Anticipated Hazards Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. Toxic to aquatic life.[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), chemical safety goggles or face shield, flame-retardant lab coat, and respiratory protection if ventilation is inadequate.[2]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology:

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the appropriate PPE.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[1][2]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbent, cleaning supplies, and gloves, must be placed in a sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[1][2]

Disposal Workflow for this compound

The following diagram outlines the logical steps for the proper disposal of this compound.

A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Keep away from incompatible materials B->C D Is the container empty? C->D E Triple rinse with a suitable solvent (e.g., ethanol or acetone) D->E Yes I Collect liquid waste in a labeled, sealed, and compatible container D->I No F Collect rinsate as hazardous waste E->F G Deface label on empty container E->G J Store in a designated hazardous waste accumulation area F->J H Dispose of container as non-hazardous glass/plastic waste (check local regulations) G->H I->J K Arrange for pickup by certified hazardous waste disposal service J->K

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

Step 1: Waste Identification and Segregation Clearly label the waste container as "Hazardous Waste: this compound". It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent dangerous chemical reactions.

Step 2: Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste. If there is a risk of inhalation, use a respirator in a fume hood.[2]

Step 3: Container Management

  • For Liquid Waste: Collect the waste in a designated, leak-proof, and chemically compatible container. The container must be kept securely closed except when adding waste.

  • For Empty Containers: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste. After rinsing, the label on the empty container should be defaced or removed before disposal as regular laboratory glassware or plastic, in accordance with institutional guidelines.

Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from ignition sources and incompatible chemicals.[1]

Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Never pour this chemical down the drain, as it can be toxic to aquatic life.[1][2] All disposal must comply with local, regional, and national regulations.[1]

References

Personal protective equipment for handling N1-Benzyl-N1-methylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of N1-Benzyl-N1-methylpropane-1,3-diamine. The following procedures are based on safety data for structurally similar compounds and are intended to provide a robust framework for safe laboratory operations. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar chemicals which include flammability, corrosivity (causing severe skin burns and eye damage), and potential toxicity upon ingestion, inhalation, or skin contact.[1][2][3][4][5][6]

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldSplash-proof safety goggles are mandatory.[1] A full-face shield should be worn over goggles when there is a significant risk of splashing.
Skin Chemical-Resistant GlovesIt is recommended to wear two pairs of different types of chemical-resistant gloves for maximum protection.[1] If direct contact occurs, or if a glove is punctured, they should be removed immediately.
Disposable Protective ClothingTyvek-type disposable clothing is recommended. At a minimum, disposable sleeves taped to gloves should be worn.[1]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended, especially when weighing or diluting the neat chemical.[1][3] A full-face respirator can provide both eye and respiratory protection.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to storage.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.
  • Verify that the label matches the product ordered.
  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[3][6]
  • Keep the container tightly closed.[2][3][6]
  • The storage area should be designated for flammable liquids.[2][6]

3. Preparation and Handling:

  • All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3]
  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
  • Before starting work, don the appropriate PPE as detailed in the table above.
  • Use only spark-proof tools and take precautionary measures against static discharge.[3][6]

4. During Use:

  • Avoid direct contact with skin, eyes, and clothing.[5][6]
  • Do not breathe vapors or mists.[3][5]
  • Dispense the chemical carefully to avoid splashing.
  • Keep the container closed when not in use.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container.
  • Contaminated Materials: All materials that have come into contact with the chemical, including absorbent paper, gloves, and disposable clothing, must be considered hazardous waste.[1] These items should be sealed in a vapor-tight plastic bag for disposal.[1]

2. Spill Response and Cleanup:

  • In the event of a small spill, use an inert absorbent material such as sand, silica gel, or absorbent paper to contain and soak up the liquid.[1][2][3]
  • Place the contaminated absorbent material into a sealed, vapor-tight plastic bag for disposal.[1]
  • Clean the spill area with a soap and water solution.[1]
  • Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[1]

3. Final Disposal:

  • All chemical waste and contaminated materials must be disposed of through an approved hazardous waste disposal facility.[2][3][6]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal process for this compound.

Workflow for Handling this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol receiving Receiving & Inspection storage Secure Storage receiving->storage preparation Preparation in Fume Hood storage->preparation handling Chemical Handling preparation->handling waste_collection Waste Collection handling->waste_collection spill_response Spill Response handling->spill_response final_disposal Final Disposal waste_collection->final_disposal spill_response->final_disposal

Caption: Workflow for handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-N1-methylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N1-Benzyl-N1-methylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.